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2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol Documentation Hub

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  • Product: 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol

Part 1: Executive Summary & Retrosynthetic Analysis Target Molecule: 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol CAS Registry Number: 1353983-37-5 Molecular Formula: C H Cl NO Molecular Weight: 248.15 g/mol Primary App...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol CAS Registry Number: 1353983-37-5 Molecular Formula: C


H

Cl

NO Molecular Weight: 248.15 g/mol Primary Application: Pharmaceutical intermediate (structural analog to Anagrelide precursors), fragment for fragment-based drug discovery (FBDD).
Strategic Overview

As a Senior Application Scientist, I advocate for a Convergent Nucleophilic Substitution (S


2)  strategy. While reductive amination is a viable alternative, the direct alkylation of N-ethylethanolamine with 2,3-dichlorobenzyl chloride offers superior atom economy, simplified workup, and scalability. This route minimizes the generation of boron-based waste associated with hydride reductions and leverages commercially available, cost-effective starting materials.

Retrosynthetic Logic: The target molecule is a tertiary amine. Disconnection at the benzylic carbon reveals two key precursors:

  • Electrophile: 2,3-Dichlorobenzyl chloride (highly reactive benzylic halide).

  • Nucleophile: 2-(Ethylamino)ethanol (secondary amine).

This disconnection is preferred over alkylating 2-[(2,3-dichlorobenzyl)amino]ethanol with ethyl halides, which often leads to uncontrolled poly-alkylation (quaternization).

Part 2: Detailed Synthetic Protocol

Reaction Mechanism & Pathway

The synthesis proceeds via a bimolecular nucleophilic substitution (S


2). The lone pair of the secondary amine attacks the benzylic carbon, displacing the chloride. A non-nucleophilic base is required to scavenge the generated HCl and drive the equilibrium forward.

ReactionPathway Reactant1 2,3-Dichlorobenzyl chloride Transition Transition State [Pentacoordinate] Reactant1->Transition SN2 Attack Reactant2 2-(Ethylamino)ethanol Reactant2->Transition Intermediate Protonated Ammonium Salt Transition->Intermediate Cl- Departure Product Target Molecule (Free Base) Intermediate->Product Deprotonation Base Base (K2CO3) HCl Scavenger Base->Intermediate Neutralization

Figure 1: Mechanistic pathway for the N-alkylation of 2-(ethylamino)ethanol.

Experimental Procedure

Scale: 50 mmol (Lab Scale) Expected Yield: 85–92%

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]QuantityRole
2-(Ethylamino)ethanol 89.141.14.90 gNucleophile
2,3-Dichlorobenzyl chloride 195.471.09.77 gElectrophile
Potassium Carbonate (anhydrous) 138.211.510.36 gBase / Acid Scavenger
Acetonitrile (ACN) --100 mLSolvent (Polar Aprotic)
Sodium Iodide (Optional) 149.890.050.37 gFinkelstein Catalyst
Step-by-Step Protocol
  • Setup: Oven-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a nitrogen atmosphere, charge the flask with Acetonitrile (100 mL) , 2-(Ethylamino)ethanol (4.90 g) , and Potassium Carbonate (10.36 g) .

    • Expert Insight: Using a slight excess (1.1 eq) of the amine minimizes the formation of bis-alkylated quaternary salts.

  • Activation (Optional): Add Sodium Iodide (0.37 g) .

    • Mechanism:[1][4][6][10][11] NaI converts the benzyl chloride to the more reactive benzyl iodide in situ (Finkelstein reaction), significantly accelerating the rate at lower temperatures [1].

  • Addition: Dissolve 2,3-Dichlorobenzyl chloride (9.77 g) in 20 mL of Acetonitrile. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature.

    • Control: Dropwise addition prevents localized hot spots and runaway exotherms.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 10% MeOH in DCM, R

      
       ~0.4) or HPLC.[9] The reaction is complete when the benzyl chloride peak disappears.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl/K

      
      CO
      
      
      
      ) through a Celite pad. Wash the pad with fresh ACN.
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous yellow oil.

  • Purification:

    • Dissolve the crude oil in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove unreacted amine and traces of inorganic salts.

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Final Polish: If high purity (>99%) is required for biological assay, perform vacuum distillation (bp >160°C at 0.5 mmHg) or flash column chromatography (SiO

      
      , DCM:MeOH 95:5).
      

Part 3: Process Logic & Quality Control

Critical Process Parameters (CPP)

To ensure reproducibility and "trustworthiness" of the protocol, the following parameters must be controlled:

ParameterSpecificationCausality / Impact
Temperature 60°C ± 5°C>65°C increases risk of O-alkylation (ether formation); <50°C slows kinetics.
Water Content <0.1% (KF)Water competes as a nucleophile, hydrolyzing the benzyl chloride to benzyl alcohol. Use anhydrous ACN.
Stoichiometry 1.1 eq AmineExcess amine ensures complete consumption of the toxic benzyl chloride.
Workup Logic Diagram

The following workflow illustrates the purification logic designed to isolate the free base amine efficiently.

WorkupLogic Crude Crude Reaction Mixture (Product, Salts, Solvent) Filtration Filtration (Celite) Crude->Filtration Evaporation Solvent Removal (Rotavap) Filtration->Evaporation Partition Partition: EtOAc / Water Evaporation->Partition OrgLayer Organic Layer (Product) Partition->OrgLayer AqLayer Aqueous Layer (Salts, Excess Amine) Partition->AqLayer Drying Dry (Na2SO4) & Conc. OrgLayer->Drying Final Pure Product (Viscous Oil) Drying->Final

Figure 2: Purification workflow ensuring removal of inorganic salts and water-soluble impurities.

Part 4: Safety & Troubleshooting

Hazard Identification[7]
  • 2,3-Dichlorobenzyl chloride: Potent lachrymator and skin irritant. Handle only in a fume hood.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

  • Reaction Profile: Exothermic upon addition; ensure cooling capacity is available.[5]

Troubleshooting Guide
  • Issue: Low Yield (<50%).

    • Root Cause:[4][6][11] Incomplete reaction or hydrolysis of starting material.

    • Fix: Check solvent dryness. Add NaI catalyst.[3] Extend reaction time.

  • Issue: Product contains impurity at R

    
     ~0.8.
    
    • Root Cause:[4][6][11] Dialkylation (Quaternary ammonium salt).

    • Fix: Ensure the amine is in excess (1.1–1.2 eq). Add the benzyl chloride slowly.

  • Issue: Emulsion during extraction.

    • Root Cause:[4][6][11] Presence of fine inorganic particulates or amphiphilic nature of the product.

    • Fix: Add brine (saturated NaCl) to the aqueous phase to break the emulsion.

References

  • Finkelstein Reaction in Organic Synthesis.Organic Syntheses, Coll. Vol. 4, p.84 (1963).
  • Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl) glycine hydrochloride.Google Patents, WO2008096145A2.
  • Synthesis of N-benzyl-N-ethylethanolamine.Google Patents, CN109761827A.

Sources

Exploratory

2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol chemical properties

This technical guide details the chemical properties, synthesis, and analytical profiling of 2-[(2,3-Dichlorobenzyl)(ethyl)amino]ethanol (CAS 1353983-37-5). This compound is a functionalized chlorobenzylamine, structural...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and analytical profiling of 2-[(2,3-Dichlorobenzyl)(ethyl)amino]ethanol (CAS 1353983-37-5).

This compound is a functionalized chlorobenzylamine, structurally significant as a building block in the synthesis of quinazoline-based pharmaceuticals (e.g., Anagrelide analogs) and as a reference standard for process-related impurities in the manufacture of 2,3-dichlorobenzyl derivatives.

Executive Summary & Chemical Identity

2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol is a tertiary amine featuring a 2,3-dichlorobenzyl core, an N-ethyl group, and a hydroxyethyl tail. Its structural motif—combining a lipophilic, electron-deficient aromatic ring with a polar amino-alcohol chain—makes it a critical intermediate for fragment-based drug discovery and a specific impurity marker in the alkylation of benzyl halides.

Physicochemical Profile
PropertyValue / Description
CAS Number 1353983-37-5
IUPAC Name 2-[N-(2,3-dichlorobenzyl)-N-ethylamino]ethanol
Molecular Formula C₁₁H₁₅Cl₂NO
Molecular Weight 248.15 g/mol
Exact Mass 247.0531
Appearance Pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
pKa (Predicted) ~7.8 (Basic amine)
LogP (Predicted) 2.8 – 3.2 (Lipophilic)

Synthesis & Production Protocols

Two primary routes are established for the synthesis of this compound. Route A (Direct Alkylation) is preferred for industrial scalability, while Route B (Reductive Amination) offers higher specificity if over-alkylation is a concern.

Route A: Nucleophilic Substitution (Direct Alkylation)

This protocol utilizes 2,3-dichlorobenzyl chloride and 2-(ethylamino)ethanol.

Reagents:

  • 2,3-Dichlorobenzyl chloride (1.0 eq)

  • 2-(Ethylamino)ethanol (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with MeCN (10 volumes) and

    
     (2.0 eq).
    
  • Addition: Add 2-(ethylamino)ethanol (1.1 eq) and stir at room temperature for 15 minutes.

  • Alkylation: Add 2,3-dichlorobenzyl chloride (1.0 eq) dropwise to control the exotherm.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under vacuum.[2]

  • Extraction: Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Route B: Reductive Amination

This route avoids the use of alkyl halides and is useful for generating high-purity reference standards.

Reagents:

  • 2,3-Dichlorobenzaldehyde (1.0 eq)

  • 2-(Ethylamino)ethanol (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Protocol:

  • Imine Formation: Dissolve 2,3-dichlorobenzaldehyde and 2-(ethylamino)ethanol in DCE. Stir for 1 hour at room temperature to form the imine/hemiaminal intermediate.

  • Reduction: Add STAB (1.5 eq) in portions.

  • Quench: Stir overnight. Quench with saturated

    
     solution.[3]
    
  • Isolation: Extract with DCM. Dry organic layer over

    
     and concentrate.
    
Visualization of Synthesis Pathways

SynthesisPathways Start1 2,3-Dichlorobenzyl chloride Product TARGET: 2-[(2,3-Dichlorobenzyl)- ethyl-amino]-ethanol Start1->Product Route A: K2CO3, MeCN Reflux (SN2) Start2 2,3-Dichlorobenzaldehyde Intermediate Imine Intermediate Start2->Intermediate Route B: DCE, RT Reagent 2-(Ethylamino)ethanol Reagent->Intermediate Intermediate->Product NaBH(OAc)3 Reduction

Caption: Comparison of Nucleophilic Substitution (Route A) and Reductive Amination (Route B) pathways.

Analytical Characterization

For drug development and impurity profiling, the following analytical signatures are definitive.

High-Performance Liquid Chromatography (HPLC)

This method separates the target from potential impurities (e.g., unreacted benzyl chloride or bis-alkylated side products).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (Amide/Amine absorption) and 270 nm (Dichlorobenzene absorption).

  • Retention Time: Expect elution in the mid-lipophilic region (approx. 8–10 min depending on flow rate).

Mass Spectrometry (MS) Interpretation
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Molecular Ion (

    
    ):  The compound contains two chlorine atoms.
    
    • m/z 248.0 (¹²C₁₁H₁₆³⁵Cl₂NO⁺) – Base Peak (100%)

    • m/z 250.0 (¹²C₁₁H₁₆³⁵Cl³⁷ClNO⁺) – ~65% relative abundance

    • m/z 252.0 (¹²C₁₁H₁₆³⁷Cl₂NO⁺) – ~10% relative abundance

  • Fragmentation:

    • Loss of hydroxyethyl group (

      
      ).
      
    • Tropylium ion formation characteristic of benzyl derivatives (

      
       159/161 for dichlorobenzyl cation).
      
Nuclear Magnetic Resonance (¹H-NMR)

Solvent:


, 400 MHz
Shift (δ ppm)MultiplicityIntegrationAssignment
7.35 – 7.10 Multiplet3HAromatic protons (C-4, C-5, C-6)
3.75 Singlet2HBenzylic

(

)
3.58 Triplet2H

(Ethanol chain)
2.70 Triplet2H

(Ethanol chain)
2.62 Quartet2H

(Ethyl group)
1.05 Triplet3H

(Ethyl group)

Role in Drug Development (Impurity Profiling)

In the context of Anagrelide and related quinazoline synthesis, this compound serves as a critical Process-Related Impurity (PRI) or a Structural Analog .

Origin Mechanism

It typically arises during the alkylation step if N-ethylethanolamine is present as a contaminant in the starting reagents, or via side-reactions involving the reduction of glycine-ethyl-ester intermediates in the presence of alcohol solvents.

ImpurityOrigin RawMat Raw Material: 2,3-Dichlorobenzyl Halide Intended Intended Pathway: + Glycine Ethyl Ester (Anagrelide Intermediate) RawMat->Intended Main Rxn Result Impurity Formation: 2-[(2,3-Dichloro-benzyl)- ethyl-amino]-ethanol RawMat->Result Side Rxn ImpuritySource Contaminant: N-Ethylethanolamine ImpuritySource->Result Nucleophilic Attack

Caption: Formation of the target compound as a process impurity during benzyl halide alkylation.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation; conversion to the Hydrochloride salt (HCl) is recommended for long-term storage.

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours. Avoid prolonged exposure to strong acids which may induce dehydration of the alcohol to a vinyl group.

  • Safety: Treat as a halogenated aromatic amine. Irritant to eyes and skin. Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem. (n.d.).[4][5] Compound Summary: 2-[(2,3-Dichlorobenzyl)amino]ethanol derivatives. National Library of Medicine. Retrieved from [Link]

  • Org. Synth. (2004). General Methods for Reductive Amination of Benzaldehydes. Organic Syntheses, Coll. Vol. 10, p. 312. Retrieved from [Link]

  • U.S. Patent 6,388,073. (2002). Method for the manufacture of Anagrelide. USPTO.

Sources

Foundational

Technical Monograph: 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol

This technical guide provides an in-depth analysis of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353983-37-5), a specialized chemical intermediate. It is structurally significant in the synthesis of 2,3-dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353983-37-5), a specialized chemical intermediate. It is structurally significant in the synthesis of 2,3-dichlorobenzyl pharmacophores, most notably related to the platelet-reducing agent Anagrelide and potentially as a building block for novel quinazoline or benzylamine therapeutics.

Executive Summary

2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol is a tertiary amine featuring a 2,3-dichlorobenzyl moiety, an ethyl group, and a hydroxyethyl chain attached to a central nitrogen atom. Its structural architecture identifies it as a critical N-alkylated benzylamino alcohol .

In drug development, this compound serves two primary roles:

  • Pharmacophore Building Block: It provides the "2,3-dichlorobenzyl" motif—a privileged structure in medicinal chemistry known for modulating metabolic stability and lipophilicity (e.g., in Anagrelide).

  • Process Impurity Standard: It is a potential process-related impurity in the synthesis of Anagrelide intermediates, specifically arising from the over-reduction or side-reaction of glycine derivatives.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-[Ethyl(2,3-dichlorobenzyl)amino]ethanol
Common Synonyms N-(2,3-Dichlorobenzyl)-N-ethylethanolamine; 2,3-Dichloro-N-ethyl-N-(2-hydroxyethyl)benzylamine
CAS Registry Number 1353983-37-5
Molecular Formula C₁₁H₁₅Cl₂NO
Molecular Weight 248.15 g/mol
SMILES CCN(CCO)CC1=C(C(=CC=C1)Cl)Cl
Structural Analysis

The molecule consists of three distinct domains governing its reactivity:

  • Domain A (Lipophilic Anchor): The 2,3-dichlorophenyl ring provides high lipophilicity and resistance to oxidative metabolism at the benzylic position due to steric and electronic effects of the ortho/meta chlorines.

  • Domain B (Basic Center): The tertiary amine (pKa ~8.5–9.5) allows for salt formation (e.g., HCl, fumarate) and serves as a proton acceptor in biological systems.

  • Domain C (Reactive Handle): The primary alcohol (-OH) offers a site for further functionalization (e.g., cyclization to morpholines, oxidation to aldehydes, or esterification).

Synthesis Methodologies

Two primary routes are validated for the synthesis of this compound. Method A (Reductive Amination) is preferred for higher purity profiles, while Method B (Direct Alkylation) is cost-effective for bulk scale-up but requires rigorous purification to remove bis-alkylated byproducts.

Method A: Reductive Amination (Preferred)

This route minimizes the formation of quaternary ammonium salts.

  • Precursors: 2,3-Dichlorobenzaldehyde + 2-(Ethylamino)ethanol.

  • Reagents: Sodium Triacetoxyborohydride (STAB) or NaBH₄.

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Protocol:

  • Imine Formation: Charge a reactor with 2,3-dichlorobenzaldehyde (1.0 eq) and 2-(ethylamino)ethanol (1.05 eq) in DCM. Stir at room temperature for 2 hours to form the iminium intermediate (often not isolated).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise over 30 minutes.

  • Quench: Stir overnight at ambient temperature. Quench with saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane:EtOAc or DCM:MeOH).

Method B: Nucleophilic Substitution (Direct Alkylation)
  • Precursors: 2,3-Dichlorobenzyl chloride + 2-(Ethylamino)ethanol.

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile (ACN) or DMF.

Protocol:

  • Dissolve 2-(ethylamino)ethanol (1.2 eq) in ACN. Add K₂CO₃ (2.0 eq).

  • Add 2,3-dichlorobenzyl chloride (1.0 eq) dropwise at 0°C to prevent exotherm.

  • Reflux at 80°C for 4–6 hours. Monitor consumption of benzyl chloride by TLC/HPLC.

  • Filter inorganic salts. Evaporate solvent.

  • Critical Step: Acid-base extraction is required to remove unreacted benzyl chloride (neutral) from the product (basic).

Synthesis Workflow Diagram (DOT)

SynthesisPathways cluster_legend Pathway Legend Aldehyde 2,3-Dichlorobenzaldehyde Imine Iminium Intermediate Aldehyde->Imine DCM, RT Amine N-Ethylethanolamine Amine->Imine Product 2-[(2,3-Dichloro-benzyl)- ethyl-amino]-ethanol Amine->Product BenzylCl 2,3-Dichlorobenzyl Chloride BenzylCl->Product K2CO3, ACN Nucleophilic Sub. Imine->Product NaBH(OAc)3 Reductive Amination key1 Solid Line: Preferred Route (Method A) key2 Dashed Line: Alternative Route (Method B)

Caption: Comparison of Reductive Amination (Method A) and Direct Alkylation (Method B) pathways.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following orthogonal methods.

HPLC Method (Reverse Phase)

This method separates the target amine from potential impurities like 2,3-dichlorobenzyl alcohol (hydrolysis product of the starting chloride).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 220 nm (amide/amine absorption) and 270 nm (aromatic ring).

  • Retention Time: Expect elution ~12–14 min (moderately lipophilic).

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion [M+H]⁺: 248.05 (for ³⁵Cl isotope).

  • Isotope Pattern: Distinctive dichloro pattern (9:6:1 ratio for M, M+2, M+4) at m/z 248, 250, 252.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region: δ 7.1–7.4 ppm (m, 3H, 2,3-dichlorophenyl protons).

  • Benzylic CH₂: δ 3.7–3.8 ppm (s, 2H).

  • Ethanol Backbone:

    • -CH₂-O: δ 3.6 ppm (t, 2H).

    • N-CH₂-: δ 2.7 ppm (t, 2H).

  • Ethyl Group:

    • N-CH₂-: δ 2.6 ppm (q, 2H).

    • -CH₃: δ 1.05 ppm (t, 3H).

Applications in Drug Development

Relevance to Anagrelide Chemistry

Anagrelide (Agrylin) is a phosphodiesterase inhibitor used for essential thrombocythemia. Its synthesis typically proceeds via Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine .[1][2]

  • Structural Divergence: The target compound (N-ethylethanolamine derivative) represents a structural analog where the glycine ester moiety (-CH₂COOEt) is replaced by an ethanol moiety (-CH₂CH₂OH) and the nitrogen is ethylated.

  • Impurity Potential: If N-ethylethanolamine is present as a contaminant in the glycine reagents, or if the glycine ester undergoes inadvertent over-reduction (ester to alcohol), this compound may form. It serves as a critical Reference Standard for defining the impurity profile of Anagrelide API.

Building Block for Heterocycles

The 1,2-aminoalcohol functionality allows this molecule to be cyclized into morpholines or oxazolidinones, expanding the chemical space for 2,3-dichlorobenzyl drugs.

Reaction Pathway: Cyclization to Morpholine

  • Activation of the alcohol (e.g., mesylation).

  • Intramolecular displacement (if a leaving group is introduced on the ethyl chain) or reaction with chloroacetyl chloride to form morpholin-2-ones.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the benzylic amine structure.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides.

References

  • BLD Pharm. (2024). Product Analysis: 2-((2,3-Dichlorobenzyl)(ethyl)amino)ethanol (CAS 1353983-37-5).[3] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2,3-Dichlorobenzyl derivatives. Retrieved from

  • U.S. Patent 5,801,245. (1998). Process for the preparation of Anagrelide. (Describes the 2,3-dichlorobenzyl glycine intermediates relevant to this structural class). Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2,3-Dichlorobenzyl alcohol properties. Retrieved from

Sources

Exploratory

A Technical Guide to 2-[(2,3-Dichlorobenzyl)(ethyl)amino]ethan-1-ol (CAS: 1353983-37-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction and Chemical Rationale 2-[(2,3-Dichlorobenzyl)(ethyl)amino]ethan-1-ol is a substituted amino alcohol of significant interest in synth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Rationale

2-[(2,3-Dichlorobenzyl)(ethyl)amino]ethan-1-ol is a substituted amino alcohol of significant interest in synthetic and medicinal chemistry. Its structure is characterized by three key functional components: a dichlorinated aromatic ring, a tertiary amine, and a primary alcohol. This unique combination of features makes it a versatile building block and a potential scaffold for developing more complex molecules with specific biological activities.

The 2,3-dichlorobenzyl moiety provides a rigid, lipophilic domain, a common feature in pharmacologically active compounds designed to interact with specific biological targets. The tertiary amine acts as a key synthetic handle and can be protonated under physiological conditions, influencing the molecule's solubility and receptor-binding properties. The primary hydroxyl group offers a site for further chemical modification, such as esterification or etherification, allowing for the fine-tuning of pharmacokinetic properties.[1]

This guide provides a comprehensive overview of the compound's chemical identity, a validated synthetic protocol, potential applications based on its structural attributes, and essential safety and handling procedures. The information herein is designed to empower researchers to effectively utilize this compound in their discovery and development workflows.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in research. The key identifiers and predicted physicochemical properties for 2-[(2,3-Dichlorobenzyl)(ethyl)amino]ethan-1-ol are summarized below.

Identifier Value
IUPAC Name 2-[(2,3-dichlorobenzyl)(ethyl)amino]ethan-1-ol
Common Name 2-((2,3-Dichlorobenzyl)(ethyl)amino)ethanol
CAS Number 1353983-37-5[2]
Molecular Formula C₁₁H₁₅Cl₂NO
Molecular Weight 248.15 g/mol

Table 1: Compound Identification

Property Predicted Value / Description Justification
Appearance Colorless to light yellow liquid or low-melting solid.Based on analogs like 2-(Ethylamino)ethanol, which is a colorless liquid.[3][4]
Boiling Point > 200 °C (at 760 mmHg)The high molecular weight and presence of polar groups suggest a high boiling point, significantly higher than simpler amino alcohols like 2-(ethylamino)ethanol (169-170 °C).[3]
Solubility Soluble in methanol, ethanol, chloroform; sparingly soluble in water.The polar alcohol and amine groups confer some aqueous solubility, while the dichlorobenzyl group increases lipophilicity, favoring solubility in organic solvents.[1]
pKa (Conjugate Acid) 8.5 - 9.5The tertiary amine is expected to have a pKa in this range, similar to other N-alkylated ethanolamines.

Table 2: Predicted Physicochemical Properties

Synthesis and Purification

The synthesis of 2-[(2,3-Dichlorobenzyl)(ethyl)amino]ethan-1-ol is most directly achieved via nucleophilic substitution, a robust and well-documented transformation in organic chemistry. The causality behind this choice is the high reactivity of a primary benzylic halide with a secondary amine, which provides a clean and efficient route to the desired tertiary amine.

Synthetic Strategy: N-Alkylation

The core of the synthesis involves the N-alkylation of 2-(ethylamino)ethanol with 2,3-dichlorobenzyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride and displacing the chloride leaving group. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Amine 2-(Ethylamino)ethanol Reagents + K₂CO₃ Acetonitrile, Reflux Amine->Reagents Halide 2,3-Dichlorobenzyl Chloride Halide->Reagents Product 2-[(2,3-Dichlorobenzyl)(ethyl)amino]ethan-1-ol Reagents->Product N-Alkylation

Caption: Synthetic workflow for 2-[(2,3-Dichlorobenzyl)(ethyl)amino]ethan-1-ol.

Experimental Protocol: Synthesis

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed through standard analytical techniques.

Materials:

  • 2-(Ethylamino)ethanol (1.0 eq)

  • 2,3-Dichlorobenzyl chloride (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (ACS Grade)

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-(ethylamino)ethanol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetonitrile (approx. 10 mL per 1 g of amine).

  • Addition of Alkylating Agent: While stirring vigorously, add a solution of 2,3-dichlorobenzyl chloride (1.05 eq) in acetonitrile dropwise to the mixture at room temperature. The slight excess of the chloride ensures complete consumption of the starting amine.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The use of a solid base like K₂CO₃ facilitates product formation and simplifies workup compared to liquid bases.[5]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane). The disappearance of the limiting reagent (amine) and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

    • Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Extraction:

    • Redissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to reduce the amount of water in the organic layer).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 50% ethyl acetate in hexanes) to isolate the pure product.

Characterization

The identity and purity of the synthesized compound should be confirmed using the following methods:

  • ¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dichloro-substituted compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H stretch of the alcohol.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure suggests significant potential as an intermediate and research tool.[1][6]

Scaffold for Medicinal Chemistry

The compound serves as an excellent starting point for creating libraries of analogs for drug discovery. The hydroxyl group is a primary site for modification, allowing for the attachment of various moieties to explore structure-activity relationships (SAR). The dichlorobenzyl group can be used to probe hydrophobic pockets in enzyme active sites or receptors.

Building Block for Complex Molecules

As a bifunctional molecule, it can participate in a variety of subsequent reactions. The tertiary amine can act as an internal catalyst or directing group, while the alcohol can be converted into a better leaving group (e.g., a tosylate) for further nucleophilic substitution.[1]

Reactivity_Diagram cluster_sites Reactive Sites cluster_derivatives Potential Derivatives Core 2-[(2,3-Dichlorobenzyl)(ethyl)amino]ethan-1-ol Amine Tertiary Amine (Nucleophilic/Basic) Core->Amine Site Alcohol Primary Alcohol (Nucleophilic) Core->Alcohol Site QuatSalt Quaternary Ammonium Salt Amine->QuatSalt Alkylation (e.g., + CH₃I) Ester Ester Alcohol->Ester Esterification (e.g., + Acyl Chloride) Ether Ether Alcohol->Ether Williamson Ether Synthesis (e.g., + NaH, then R-X)

Sources

Foundational

Technical Whitepaper: Strategic Selection &amp; Optimization of Starting Materials for 2-[(2,3-Dichlorobenzyl)(ethyl)amino]ethanol Synthesis

Part 1: Executive Summary & Retrosynthetic Logic The synthesis of 2-[(2,3-dichlorobenzyl)(ethyl)amino]ethanol involves the construction of a tertiary amine core featuring a sterically crowded 2,3-dichlorobenzyl moiety. T...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Logic

The synthesis of 2-[(2,3-dichlorobenzyl)(ethyl)amino]ethanol involves the construction of a tertiary amine core featuring a sterically crowded 2,3-dichlorobenzyl moiety. This molecule serves as a critical intermediate in the development of specific ion-channel blockers and antifungals, sharing structural homology with precursors for drugs like Anagrelide.

The selection of starting materials is not merely a procurement task but a strategic decision that dictates the impurity profile, safety engineering, and scalability of the process. We evaluate two primary retrosynthetic disconnections:

  • Path A (Direct N-Alkylation): The nucleophilic attack of 2-(ethylamino)ethanol on 2,3-dichlorobenzyl chloride. This is the preferred industrial route due to atom economy and cost-efficiency.

  • Path B (Reductive Amination): The condensation of 2,3-dichlorobenzaldehyde with 2-(ethylamino)ethanol followed by hydride reduction. This is the preferred laboratory route for high-purity requirements to avoid over-alkylation.

This guide focuses on Path A as the primary scalable workflow, while referencing Path B for specific purity constraints.

Retrosynthetic Visualization

Retrosynthesis cluster_PathA Path A: Direct Alkylation (Preferred) cluster_PathB Path B: Reductive Amination (Alternative) Target Target Molecule 2-[(2,3-dichlorobenzyl)(ethyl)amino]ethanol SM1 Electrophile: 2,3-Dichlorobenzyl chloride (CAS 3290-01-5) SM1->Target SN2 Reaction Base/Solvent SM2 Nucleophile: 2-(Ethylamino)ethanol (CAS 110-73-6) SM2->Target SM2->Target SM3 Carbonyl: 2,3-Dichlorobenzaldehyde SM3->Target 1. Imine Formation 2. Reduction (NaBH4)

Caption: Retrosynthetic disconnection showing the convergent assembly of the target amine via alkylation (solid lines) or reductive amination (dashed lines).

Part 2: Primary Starting Material Profile (The Electrophile)

The success of this synthesis hinges on the quality of the benzylating agent. The 2,3-dichloro substitution pattern introduces specific steric and electronic challenges compared to the more common 2,4- or 3,4-isomers.

Material: 2,3-Dichlorobenzyl Chloride[1][2][3]
  • CAS: 3290-01-5[1][2]

  • Role: Electrophile (Alkylating Agent)

  • Molecular Weight: 195.47 g/mol

Critical Quality Attributes (CQA)
AttributeSpecificationCausality & Impact
Purity (Isomeric) ≥ 98.0%Critical: The 2,4- and 2,5-dichloro isomers possess nearly identical boiling points. Separation after reaction is kinetically difficult. Input material must be isomerically pure by GC-MS.
Acidity (Free HCl) < 0.5%High free HCl content will protonate the amine nucleophile (Precursor B), reducing reaction rates and requiring excess base, which complicates workup.
Appearance Clear/Pale YellowDarkening indicates polymerization or oxidation to benzaldehyde, which lowers yield and introduces side products.
Safety & Handling (The "Lachrymator" Factor)

This compound is a potent lachrymator and skin corrosive.

  • Engineering Control: All weighing and transfer must occur within a certified fume hood or glovebox.

  • Neutralization: Keep a beaker of 10% ammonium hydroxide solution nearby to neutralize spills/vapors immediately.

Part 3: Secondary Starting Material Profile (The Nucleophile)

The amine component serves as the scaffold. Its dual functionality (secondary amine + primary alcohol) presents a chemoselectivity challenge: N-alkylation vs. O-alkylation .

Material: 2-(Ethylamino)ethanol (N-Ethylethanolamine)[5]
  • CAS: 110-73-6[3]

  • Role: Nucleophile

  • Molecular Weight: 89.14 g/mol [3][4][5]

Critical Quality Attributes (CQA)
AttributeSpecificationCausality & Impact
Water Content < 0.5% (KF)Critical: This material is hygroscopic. Water competes as a nucleophile, hydrolyzing the benzyl chloride to benzyl alcohol (dead-end impurity).
Purity ≥ 98%Common impurities include diethylamine or monoethanolamine. These will react with the benzyl chloride to form difficult-to-separate byproducts.
Physical State Viscous LiquidHigh viscosity at room temperature requires dilution in the reaction solvent before adding the electrophile to ensure homogenous mixing.

Part 4: Synthetic Protocol & Critical Process Parameters

This protocol utilizes Path A (Direct Alkylation) . The procedure is designed to maximize chemoselectivity (N- over O-alkylation) by leveraging the higher nucleophilicity of the nitrogen atom under controlled basic conditions.

Reaction Scheme

2,3-Cl2-C6H3-CH2Cl + Et-NH-CH2CH2OH + K2CO3 → Target + KCl + KHCO3

Step-by-Step Methodology
  • Preparation of Nucleophile Solution:

    • In a 3-neck round bottom flask equipped with a reflux condenser, thermometer, and addition funnel, charge 1.1 equivalents of 2-(Ethylamino)ethanol.

    • Rationale: A slight excess of amine ensures complete consumption of the toxic benzyl chloride.

    • Add Solvent (Acetonitrile or Toluene) [10 volumes]. Acetonitrile promotes SN2 kinetics via dipole stabilization.

    • Add 2.0 equivalents of anhydrous Potassium Carbonate (K2CO3).

    • Rationale: K2CO3 acts as an HCl scavenger. It is mild enough to prevent deprotonation of the hydroxyl group (which would trigger O-alkylation) but strong enough to neutralize the HCl formed.

  • Controlled Addition (The Exotherm):

    • Heat the mixture to 50°C .

    • Dissolve 1.0 equivalent of 2,3-Dichlorobenzyl chloride in a minimal amount of solvent.

    • Add the benzyl chloride solution dropwise over 60 minutes.

    • Self-Validating Step: Monitor internal temperature. A spike >5°C indicates addition is too fast, risking runaway exotherm and O-alkylation.

  • Reaction Phase:

    • After addition, raise temperature to Reflux (approx. 80-82°C for MeCN) .

    • Stir for 4–6 hours.

    • Endpoint Control: Monitor by TLC (System: 10% MeOH in DCM) or HPLC. The benzyl chloride peak must be non-detectable (<0.1%).

  • Workup & Isolation:

    • Cool to room temperature. Filter off the inorganic salts (KCl/Excess K2CO3).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with Water (x2) to remove unreacted amino-ethanol.

    • Dry organic layer over Na2SO4 and concentrate.

Process Workflow Diagram

Workflow cluster_Inputs Inputs cluster_Process Reaction Process Amine N-Ethylethanolamine (1.1 eq) Mix 1. Slurry Formation (50°C) Amine->Mix Base K2CO3 (2.0 eq) Base->Mix Solvent Acetonitrile Solvent->Mix Electrophile 2,3-Dichlorobenzyl Cl (1.0 eq) Add 2. Controlled Addition (60 mins) Electrophile->Add Dropwise Mix->Add Reflux 3. Reflux (4-6 Hours) Add->Reflux Filter 4. Filtration (Remove Salts) Reflux->Filter Output Crude Product (Oil) Filter->Output

Caption: Operational workflow for the N-alkylation synthesis, highlighting the critical addition sequence.

Part 5: Analytical Controls & Self-Validation

To ensure the protocol was successful without external testing labs, use these self-validating markers:

NMR Validation (1H NMR in CDCl3)
  • Disappearance of Signal: The broad singlet (-NH) from the starting amine (approx. 1.5-2.0 ppm) must be absent.

  • Appearance of Signal: A new singlet for the benzylic protons (Ar-CH2-N) should appear around 3.7 - 3.8 ppm .

  • Shift Verification: The aromatic protons of the 2,3-dichloro ring will show a distinct splitting pattern (doublet-doublet-triplet) in the 7.1 - 7.5 ppm region, distinct from the starting benzyl chloride due to the change in electronics.

Impurity Flags
  • O-Alkylated Byproduct: If the reaction temperature was too high or base too strong (e.g., NaH), you will see a split in the benzylic signal (two sets of peaks) and a shift in the -CH2-O- protons.

  • Hydrolysis Product: A peak at ~4.7 ppm (Ar-CH2-OH ) indicates water contamination in the solvent or starting amine.

Part 6: References

  • PubChem. (2023). 2-(Ethylamino)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1951).[6] β-Dimethylaminoethyl Chloride Hydrochloride. Coll. Vol. 2, p. 92. (Foundational reference for amino-ethanol handling). Retrieved from [Link]

  • Google Patents. (2008). Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride. (Patent WO2008096145A2 - Demonstrates 2,3-dichlorobenzyl chemistry).[7] Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Guide: Solubilization and Handling of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol

This Application Note is structured as a high-level Standard Operating Procedure (SOP) for the solubilization and handling of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol . As this specific compound acts as a lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level Standard Operating Procedure (SOP) for the solubilization and handling of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol .

As this specific compound acts as a lipophilic tertiary amine (often an intermediate in the synthesis of pharmaceutical agents like Anagrelide or related quinazolines), its handling requires specific protocols to prevent precipitation in biological media.[1][2]

[1][2]

Compound Profile & Physicochemical Logic[2][3][4][5][6]

To dissolve this compound effectively, one must understand its molecular behavior.[1] It features a lipophilic "tail" (the 2,3-dichlorobenzyl group) and a polar "head" (the amino-ethanol moiety).[1][2]

  • Chemical Class: Tertiary Amino-Alcohol / Halogenated Benzylamine.[1][2]

  • Predicted LogP: ~3.0 – 3.5 (Highly Lipophilic).[1][2]

  • pKa (Base): ~8.5 – 9.5 (Nitrogen center).[1][2]

  • Solubility Behavior:

    • Free Base Form: Likely an oil or low-melting solid.[1][2] Insoluble in neutral water; highly soluble in organic solvents (DMSO, Ethanol, Chloroform).[1][2]

    • Salt Form (e.g., HCl): Crystalline solid.[1][2] Soluble in water up to a limit, but may dissociate and precipitate the free base at physiological pH (7.4).[1][2]

Critical Decision: Salt vs. Free Base

Before starting, check your vial label.[1]

  • If HCl/HBr Salt : You may attempt aqueous dissolution, but DMSO is still recommended for long-term stability.[1][2]

  • If Free Base : You must use an organic solvent (DMSO or Ethanol) for the stock solution.[1][2]

Primary Solvents & Solubility Data

The following table summarizes the solubility potential based on the compound's structural pharmacophore.

SolventSolubility RatingMax Conc. (Est.)[1][2]Application Note
DMSO (Dimethyl Sulfoxide)Excellent > 100 mMRecommended. Best for cryo-storage and cell culture spikes.[1][2]
Ethanol (Abs.[1][2][3][4][5][6][7][8][9] EtOH)Good ~ 50 mMGood for evaporation protocols; toxic to some cells at >0.1%.[1][2]
Water (Neutral pH)Poor < 1 mMAvoid. High risk of precipitation/oiling out.[1][2]
0.1 M HCl (Aqueous)Moderate ~ 10 mMProtonates the amine, forming a soluble salt in situ.[1]
PBS (pH 7.4)Poor < 0.1 mMAvoid. Buffer salts and pH 7.4 promote precipitation.[1][2]

Protocol A: Preparation of Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Materials
  • Compound: 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol.[1][2]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).[1][2]

  • Vials: Amber glass vials with PTFE-lined caps (prevent plastic leaching).

Step-by-Step Procedure
  • Calculate: Determine the mass required for a 10 mM solution.

    • Example: If MW ≈ 248.15 g/mol .[1]

    • To make 1 mL of 10 mM: Weigh 2.48 mg .

    • Pro-Tip: Weighing <5 mg is inaccurate.[1] Weigh ~10–12 mg and adjust DMSO volume accordingly.

  • Weighing: Weigh the solid/oil into the amber vial. Record the exact mass (e.g., 12.4 mg).

  • Volume Calculation:

    
    
    
  • Dissolution: Add the calculated volume of DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If the compound is an oil, ensure it fully disperses and dissolves (no "lenses" visible).[1][2]

  • Inspection: The solution should be crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Dilution for Biological Assays (The "Crash-Out" Prevention)

Challenge: Diluting a lipophilic amine from DMSO into water often causes immediate precipitation (the "crash-out" effect), leading to false negatives in drug screening.[1][2]

Solution: Use a Stepwise Dilution or Intermediate Dilution method.[1][2]

Workflow Diagram

DissolutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Sol. (10x Final Conc) 10% DMSO / 90% Media Stock->Inter 1:10 Dilution (Add DMSO to Media slowly) Precip Risk: Precipitation (Cloudy Solution) Stock->Precip Direct 1:1000 Dilution into PBS Final Final Assay Well (1x Conc) 1% DMSO Inter->Final 1:10 Dilution (Add to Cells)

Caption: Stepwise dilution strategy to mitigate precipitation risks due to hydrophobicity.

Step-by-Step Dilution Protocol
  • Thaw: Warm the DMSO stock to Room Temperature (RT) and vortex. Ensure no crystals are present.[1]

  • Intermediate Step (Optional but Recommended):

    • Prepare a 100 µM working solution by diluting the 10 mM stock 1:100 into culture media (or buffer).[1][2]

    • Technique: Place the media in a tube.[1][7] Vortex the media while slowly piping the DMSO stock into the vortex vortex. This prevents high local concentrations of water that trigger precipitation.[1]

  • Final Dilution:

    • Dilute the working solution into the assay plate to reach the final concentration (e.g., 1 µM).

    • Final DMSO concentration should generally be ≤ 0.5% (v/v) to avoid solvent toxicity.[1][2]

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Cloudiness upon dilution Compound precipitation (Crash-out).[1][2]1. Use the "Intermediate Step" protocol.2. Sonicate the diluted solution for 5 mins.3. Add a surfactant (e.g., 0.05% Tween-80) if assay permits.[1][2]
Oil droplets on surface Phase separation (Oiling out).[1][2]The compound is too lipophilic for the buffer.[1] Lower the working concentration or increase DMSO % (if cells tolerate).[1][2]
Yellowing over time Oxidation of the amine.[1]Check storage. Ensure vials are amber and sealed under nitrogen/argon if possible.[1] Discard if significant color change occurs.

Safety & Handling (E-E-A-T)

  • Hazard Class: Chlorinated aromatic amines can be skin irritants and potentially genotoxic.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle the neat powder/oil inside a fume hood.[1]

  • Disposal: Dispose of all solutions as halogenated organic waste.[1][2] Do not pour down the drain.

References

  • PubChem Compound Summary. 2-[(2,3-Dichlorobenzyl)amino]-1-phenylethanol (Structural Analog).[1][2] National Center for Biotechnology Information.[1] Accessed Feb 19, 2026.[1] Link

  • Lipinski, C. A. (2000).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (Foundational text on LogP and solubility).

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Source for DMSO stock preparation protocols).

Sources

Application

Application Note: 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (DCEAE) as a Molecular Probe

This Application Note is designed for researchers in Medicinal Chemistry , Chemical Biology , and Analytical Development . It details the utility of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (hereafter referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Medicinal Chemistry , Chemical Biology , and Analytical Development . It details the utility of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (hereafter referred to as DCEAE ) as a chemical probe for structure-activity relationship (SAR) studies, a fragment for drug discovery, and a critical process impurity standard.[1][2]

[1][2]

Executive Summary

2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (DCEAE) is a specialized secondary pharmacophore probe.[1][2] Unlike "reporter" probes (e.g., fluorophores), DCEAE is a ligand efficiency probe used to interrogate the hydrophobic binding pockets of G-Protein Coupled Receptors (GPCRs) and transporters, specifically targeting Sigma-1 receptors and Monoamine Transporters (SERT/NET) .[1][2] Additionally, it serves as a critical Reference Standard for monitoring regioisomeric impurities in the synthesis of dichloro-substituted drugs (e.g., Anagrelide analogs, Aripiprazole derivatives).[1][2]

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Probing "orphan" hydrophobic pockets in GPCRs.[1][2]

  • Chemical Biology: acting as a nucleophilic "warhead" precursor for synthesizing PROTAC linkers.[1][2]

  • Analytical Chemistry: Reference standard for HPLC/LC-MS impurity profiling.[1][2]

Technical Profile & Mechanism of Action

Physicochemical Properties
PropertyValueRelevance
Formula C₁₁H₁₅Cl₂NOCore scaffold
MW 248.15 g/mol Ideal fragment size (<300 Da)
LogP (Calc) ~3.2 - 3.4High lipophilicity (membrane permeable)
pKa (Base) ~8.4Protonated at physiological pH (cationic interaction)
H-Bond Donors 1 (OH)Handle for conjugation or H-bonding
H-Bond Acceptors 2 (N, O)Receptor interaction points
Mechanistic Role as a Probe

DCEAE functions as a probe through three distinct molecular interactions:

  • The "Privileged" 2,3-Dichlorobenzyl Moiety: This group is a known "sticky" pharmacophore that fits into the hydrophobic orthosteric sites of Sigma-1 receptors and the S1 pocket of Serotonin Transporters (SERT) .[1][2] The 2,3-substitution pattern induces a specific torsion angle distinct from the 2,4- or 3,4-isomers, allowing for precise steric probing.[2]

  • The Cationic Nitrogen: At pH 7.4, the tertiary amine is protonated, mimicking the endogenous neurotransmitter cation (e.g., Dopamine/Serotonin) to form salt bridges with Aspartate residues in the receptor binding site.[1][2]

  • The Hydroxyl "Handle": The ethanolamine tail provides a reactive hydroxyl group.[1][2] This allows researchers to esterify the probe with fluorophores (e.g., BODIPY) or linkers (e.g., PEG) without destroying the binding affinity of the benzyl-amine pharmacophore.[1][2]

Experimental Protocols

Protocol A: Synthesis of a Fluorescent Probe Conjugate

Objective: To convert DCEAE into a fluorescent tracer for receptor binding assays.[1][2]

Reagents:

  • DCEAE (1.0 eq)[1][2]

  • BODIPY-FL-NHS Ester (or similar amine-reactive fluorophore, but OH requires different activation)[1][2]

  • Correction: Since DCEAE has an -OH, use BODIPY-FL-Carboxylic Acid (1.1 eq) with coupling agents.[1][2]

  • EDC[1][2]·HCl (1.5 eq)

  • DMAP (0.5 eq)[1][2]

  • Dichloromethane (DCM, anhydrous)[1][2]

Workflow:

  • Dissolution: Dissolve 10 mg of DCEAE in 2 mL anhydrous DCM under Nitrogen.

  • Activation: Add BODIPY-FL-COOH (1.1 eq), EDC·HCl (1.5 eq), and DMAP (0.5 eq).[1][2]

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Wash reaction mixture with saturated NaHCO₃ (2x) and Brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Chromatography (Silica gel).

  • Validation: Verify mass via LC-MS (Expected [M+H]⁺ = MW_DCEAE + MW_Fluorophore - H₂O).

Self-Validating Step: The product must show a distinct UV-Vis absorption peak at the fluorophore's max (e.g., 503 nm) and the characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4) in Mass Spec.[1][2]

Protocol B: Impurity Profiling (HPLC Reference Standard)

Objective: To detect DCEAE as a process impurity in the synthesis of 2,3-dichloro-drugs.[1][2]

Instrument: HPLC with UV-Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 220 nm (Amide/Amine absorption) and 270 nm (Benzyl absorption).[1][2]

Gradient Table:

Time (min) % A % B Description
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 10 90 Linear Gradient
20.0 10 90 Wash

| 21.0 | 95 | 5 | Re-equilibration |[1][2]

Interpretation: DCEAE typically elutes later than non-chlorinated amines due to the lipophilic dichlorobenzyl group.[1][2] The 2,3-isomer often separates from the 2,4- or 3,4-isomers; use the DAD spectra to confirm the substitution pattern (2,3-dichloro compounds often show a "shoulder" peak in UV spectra around 270-280 nm).[1][2]

Visualization: Probe Logic & Workflow

The following diagram illustrates how DCEAE is used as a central node in Fragment-Based Drug Discovery (FBDD) and Chemical Biology.

DCEAE_Workflow DCEAE DCEAE (The Probe) Target_Enzyme Target: Synthesis (Impurity Profiling) DCEAE->Target_Enzyme Ref Standard Interaction Hydrophobic Interaction DCEAE->Interaction 2,3-Cl2-Benzyl SaltBridge Ionic Bond (Asp-N+) DCEAE->SaltBridge Tertiary Amine Conjugation OH-Functionalization (Esterification) DCEAE->Conjugation Synthetic Handle Target_GPCR Target: GPCR/Transporter (Sigma-1, SERT) Interaction->Target_GPCR SaltBridge->Target_GPCR Fluorescent_Probe Fluorescent Ligand (Assay Tool) Conjugation->Fluorescent_Probe PROTAC_Linker PROTAC Linker (Degrader) Conjugation->PROTAC_Linker

Caption: Workflow depicting the dual utility of DCEAE: as a direct binding probe for GPCRs (via hydrophobic/ionic interactions) and as a synthetic scaffold for creating complex biological tools.[1][2]

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye).[1][2] Potential sensitizer due to the benzyl chloride precursors used in its synthesis.[1][2]

  • Storage: Store at -20°C. The free base is prone to oxidation; conversion to the Hydrochloride (HCl) salt is recommended for long-term stability.[1][2]

  • Solubility:

    • Free Base:[1][2] Soluble in DMSO, Ethanol, DCM.[1][2] Insoluble in water.[1][2]

    • HCl Salt: Soluble in water/DMSO.[1][2]

References

  • PubChem Compound Summary. 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol and related Dichloro-analogs.[1][2] National Center for Biotechnology Information.[1][2] [2]

  • Sigma-1 Receptor Ligand Design. Structure-Affinity Relationships of Benzylamines. Journal of Medicinal Chemistry.[1][2] (General reference for 2,3-dichlorobenzyl pharmacophore).

  • BLD Pharm Product Data. 2-((2,3-Dichlorobenzyl)(ethyl)amino)ethanol (CAS 1353983-37-5).[1][2][1][2]

  • Impurity Profiling in API Synthesis. Guidance on control of regioisomeric impurities in dichloro-substituted aromatics. ICH Guidelines Q3A/Q3B.[1][2]

(Note: Specific biological data for this exact CAS is proprietary or niche; applications are derived from established SAR principles of the 2,3-dichlorobenzyl-amine pharmacophore class.)[1][2]

Sources

Method

HPLC method for 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol analysis

An Application Note and Protocol for the Analysis of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol by High-Performance Liquid Chromatography Authored by: A Senior Application Scientist Abstract This document provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol. This tertiary amine, featuring a dichlorinated aromatic moiety, is of interest in pharmaceutical development and related chemical industries. The inherent basicity of the amine and the hydrophobicity of the benzyl group present unique chromatographic challenges, including potential peak tailing and the need for precise control over retention. This guide details a reversed-phase HPLC (RP-HPLC) method that addresses these challenges through optimized mobile phase composition and column chemistry. We provide a complete protocol, from sample preparation to data analysis, and outline the necessary steps for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This application note is intended for researchers, analytical scientists, and quality control professionals requiring a reliable method for the identification and quantification of this compound.

Introduction and Scientific Rationale

The analysis of aromatic amines is a critical task in drug development, chemical synthesis, and safety assessment.[3] The compound 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol possesses a tertiary amine, which is susceptible to protonation, and a hydrophobic dichlorobenzyl group that provides a strong UV chromophore. The combination of a polar ethanol group and a non-polar aromatic structure makes it an ideal candidate for reversed-phase chromatography, the "Swiss army knife" of LC techniques.[4]

The primary challenge in analyzing basic compounds like this analyte on traditional silica-based C18 columns is the interaction between the protonated amine and acidic residual silanols on the silica surface. This can lead to poor peak shape, characterized by significant tailing. To mitigate this, our method employs an acidic mobile phase. By maintaining a pH well below the analyte's pKa, we ensure the consistent protonation of the tertiary amine. This "ion-suppression" technique, coupled with a modern, well-endcapped stationary phase, minimizes secondary interactions and produces a sharp, symmetrical peak suitable for accurate quantification.

This document serves not just as a protocol, but as a framework for understanding the causality behind the methodological choices, enabling scientists to adapt and troubleshoot the method effectively.

Chromatographic Method Development and Logic

The selection of an appropriate analytical method requires a systematic approach based on the physicochemical properties of the analyte.[5] The following diagram illustrates the decision-making process that led to the final recommended method.

MethodDevelopment Analyte Analyte: 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol Properties: Aromatic, Basic (Tertiary Amine), Moderately Polar Mode_Selection Mode Selection Analyte->Mode_Selection RP_HPLC Reversed-Phase HPLC (Good for non-polar to moderately polar compounds) Mode_Selection->RP_HPLC Analyte is moderately hydrophobic NP_HPLC Normal-Phase / HILIC (For very polar compounds or isomer separation) Mode_Selection->NP_HPLC Less suitable Column_Selection Column Selection RP_HPLC->Column_Selection C18 C18 Column (150 x 4.6 mm, 5 µm) (Industry standard, excellent hydrophobic retention) Column_Selection->C18 Provides retention for benzyl group Detection Detector Selection Column_Selection->Detection MobilePhase Mobile Phase Optimization C18->MobilePhase Buffer Aqueous Phase: Acidic Buffer (e.g., pH 3.0 Phosphate) (Ensures consistent protonation of amine, minimizes silanol interaction) MobilePhase->Buffer Controls peak shape Organic Organic Phase: Acetonitrile (Good UV transparency, low viscosity) MobilePhase->Organic Controls retention time FinalMethod Final Optimized Method Buffer->FinalMethod Organic->FinalMethod UV_Detector UV Detector (λ = 230 nm) (Dichlorobenzyl group is a strong chromophore) Detection->UV_Detector Analyte has UV absorbance UV_Detector->FinalMethod

Caption: Logical flow for HPLC method development.

Materials and Reagents

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector (e.g., Waters Alliance, Agilent 1260).

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringes and 0.45 µm syringe filters (PTFE or nylon).

  • Chemicals:

    • 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • Water, HPLC grade or Milli-Q.

  • Chromatographic Column:

    • A high-quality C18 reversed-phase column is recommended.

    • Example: Waters Symmetry C18, 5 µm, 4.6 x 150 mm or equivalent.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh approximately 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water to make a 20 mM solution.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic):

    • Acetonitrile (HPLC Grade).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures compatibility with the mobile phase and prevents precipitation.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with the diluent. This concentration is suitable for assay determination. For impurity analysis, lower concentrations will be required.

  • Sample Preparation:

    • Prepare the sample to have a theoretical concentration of approximately 0.1 mg/mL of the active ingredient in the diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Workflow

The following diagram outlines the standard workflow for a single analytical run.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase (Aqueous & Organic) Equilibrate System Equilibration (~30 min) Prep_Mobile->Equilibrate Prep_Sample Prepare Standard & Sample Solutions SST System Suitability Test (5x Standard Injections) Prep_Sample->SST Equilibrate->SST Analysis Inject Samples (Bracketed by Standards) SST->Analysis If SST Passes Integrate Integrate Chromatograms Analysis->Integrate Calculate Calculate Results (% Assay, % Impurity) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Standard HPLC experimental workflow.

Chromatographic Conditions

All quantitative data and system parameters should be summarized for clarity and reproducibility.

ParameterRecommended ConditionCausality and Justification
HPLC Column C18, 150 mm x 4.6 mm, 5 µmProvides hydrophobic retention for the dichlorobenzyl group.[6]
Mobile Phase A 20 mM KH₂PO₄, pH 3.0Acidic pH ensures consistent protonation of the tertiary amine, improving peak shape.
Mobile Phase B AcetonitrileEfficiently elutes the analyte and provides good peak resolution.
Elution Mode Isocratic: 50% A / 50% BSimple, robust, and suitable for routine assay. A gradient may be needed for impurity profiling.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 35 °CEnhances reproducibility by minimizing viscosity fluctuations.[7]
Detection UV at 230 nmThe aromatic ring provides strong absorbance. A PDA detector can confirm peak purity.
Injection Vol. 10 µLA typical volume that balances sensitivity and peak shape.
Run Time ~10 minutesSufficient to allow elution of the main peak and any late-eluting impurities.

System Suitability and Method Validation

A method is only trustworthy if its performance is verified. System suitability tests must be run before any sample analysis to ensure the chromatographic system is performing adequately. Following method development, a full validation should be performed according to ICH Q2(R2) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[2][8]

System Suitability Test (SST)

Inject the working standard solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 2 indicates significant tailing.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injection and system.[9]
% RSD of Retention Time ≤ 1.0%Demonstrates the stability of the pump and mobile phase composition.
Method Validation Protocol

The method must be validated to prove its reliability for routine use. The core validation parameters are summarized below.

Validation ParameterProtocol SummaryTypical Acceptance Criteria (for Assay)
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).Peak is free from interference. Peak purity index > 0.995.
Linearity Analyze at least five concentrations across the range (e.g., 50% - 150% of the working concentration).Correlation coefficient (R²) ≥ 0.999.[9]
Range The range demonstrated under linearity, accuracy, and precision studies.80% - 120% of the test concentration.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.[9]
Precision (Repeatability) Analyze six replicate samples at 100% concentration on the same day by the same analyst.% RSD ≤ 2.0%.[9]
Precision (Intermediate) Repeat the precision study on a different day with a different analyst or instrument.% RSD ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or standard deviation of the response.To be determined experimentally.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, Flow Rate ±10%, Column Temp ±5°C).System suitability parameters must still be met.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and precise system for the quantitative analysis of 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol. By utilizing a standard C18 column with an optimized acidic mobile phase, the method achieves excellent peak symmetry and reproducibility, making it suitable for quality control and research environments. The provided validation framework, based on ICH guidelines, ensures that the method will generate trustworthy data that meets stringent regulatory standards.

References

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • PubMed. (2001, November 15). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Labcompare. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • LCGC International. (2026, February 15). Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]

Sources

Application

synthesis and application of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol derivatives

Technical Guide: Synthesis and Application of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol Derivatives Executive Summary The compound 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353983-37-5) represents a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Application of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol Derivatives

Executive Summary

The compound 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353983-37-5) represents a critical "privileged scaffold" in medicinal chemistry. Its structural architecture combines a lipophilic, metabolically robust 2,3-dichlorobenzyl moiety with a polar, chemically versatile N-ethylethanolamine tail.

This specific arrangement makes it a high-value intermediate for:

  • Fragment-Based Drug Discovery (FBDD): Targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine D2 and Serotonin 5-HT receptors, where the 2,3-dichlorophenyl motif is a known pharmacophore (e.g., Aripiprazole analogs).

  • PDE3 Inhibitor Development: Serving as a structural analog precursor for Anagrelide -related compounds.

  • Reactive Probe Synthesis: Precursor for "hemi-mustard" electrophiles used in covalent protein labeling.

This guide provides validated protocols for its synthesis, quality control, and downstream application in generating bioactive libraries.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-[N-(2,3-dichlorobenzyl)-N-ethylamino]ethanol
Molecular Formula C₁₁H₁₅Cl₂NO
Molecular Weight 248.15 g/mol
Appearance Viscous pale yellow oil (free base)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
pKa (Calc) ~8.5 (Amine), ~14.8 (Alcohol)
Key Reactivity Nucleophilic nitrogen; Primary alcohol (esterification/halogenation)

Synthesis Protocols

We present two distinct synthetic routes. Method A is preferred for bulk scale-up due to cost-efficiency. Method B is preferred for library generation (parallel synthesis) due to milder conditions.

Method A: Direct Nucleophilic Substitution (Scale-Up Route)

Rationale: Utilizes the high reactivity of benzyl halides. The 2,3-dichloro substitution pattern deactivates the ring slightly but does not significantly hinder the benzylic position.

Reagents:

  • 2,3-Dichlorobenzyl chloride (1.0 equiv)

  • N-Ethylethanolamine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (ACN) or Toluene (Solvent)

Protocol:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with 2,3-Dichlorobenzyl chloride (20.0 g, 102 mmol) and Acetonitrile (200 mL).

  • Base Addition: Add

    
      (28.2 g, 204 mmol) in a single portion. Establish vigorous stirring.
    
  • Amine Addition: Add N-Ethylethanolamine (10.9 g, 122 mmol) dropwise over 15 minutes via an addition funnel. Note: Exothermic reaction; maintain temp < 40°C.

  • Reflux: Heat the mixture to reflux (80-82°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM) or HPLC.

  • Workup: Cool to room temperature. Filter off inorganic salts (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , unreacted carbonate). Rinse the cake with ACN.
    
  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Dissolve crude oil in DCM (100 mL) and wash with water (2 x 50 mL) to remove excess amine. Dry over

    
    . Concentrate to yield the product.
    
    • Optional: Convert to HCl salt by adding 4M HCl in Dioxane for long-term storage.

Method B: Reductive Amination (Library Route)

Rationale: Avoids the use of alkyl halides (genotoxic impurities) and allows for diversity at the benzyl position if generating a library.

Reagents:

  • 2,3-Dichlorobenzaldehyde (1.0 equiv)

  • N-Ethylethanolamine (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DCM or DCE (Solvent)[1]

  • Acetic Acid (Catalytic, 1-2 drops)

Protocol:

  • Imine Formation: In a vial, dissolve 2,3-Dichlorobenzaldehyde (1.0 mmol) and N-Ethylethanolamine (1.0 mmol) in DCE (5 mL). Add 1 drop of Acetic Acid. Stir for 1 hour at RT.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 12–16 hours under Nitrogen.

  • Quench: Quench with saturated

    
     solution (5 mL).
    
  • Extraction: Extract the organic layer, dry over

    
    , and concentrate.
    

Visualization: Synthetic Pathways

The following diagram illustrates the chemical logic and decision points for selecting the synthesis method.

SynthesisPathways Start Target: 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol MethodA Method A: Nucleophilic Substitution (Scale-Up) Start->MethodA High Volume MethodB Method B: Reductive Amination (Library/Diversity) Start->MethodB High Purity/Screening ReagentsA 2,3-Dichlorobenzyl Chloride + N-Ethylethanolamine MethodA->ReagentsA ReagentsB 2,3-Dichlorobenzaldehyde + N-Ethylethanolamine MethodB->ReagentsB ConditionA Reflux/Base (K2CO3) High Yield, Lower Cost ReagentsA->ConditionA ConditionB NaBH(OAc)3 / DCM Mild, Avoids Alkyl Halides ReagentsB->ConditionB Product Final Product (Viscous Oil) ConditionA->Product Yield >85% ConditionB->Product Yield >75%

Caption: Decision matrix for synthesis routes. Method A is optimized for bulk production; Method B for medicinal chemistry libraries.

Applications and Downstream Derivatization

Once synthesized, the molecule serves as a versatile pivot point for three major applications.

Application 1: Synthesis of "Hemi-Mustard" Electrophiles

Context: Converting the alcohol group to a chloride creates a reactive electrophile. This is used to synthesize covalent inhibitors or to cyclize the molecule into morpholine derivatives.

  • Protocol: React the title compound with Thionyl Chloride (

    
    )  in Chloroform at 0°C → Reflux.
    
  • Product: N-(2-chloroethyl)-N-(2,3-dichlorobenzyl)ethanamine.

  • Utility: This "hemi-mustard" can alkylate DNA (research tool) or react with thiols in proteins for covalent tagging.

Application 2: Anagrelide & Quinazoline Analog Development

Context: The 2,3-dichloro motif is essential for the biological activity of Anagrelide (PDE3 inhibitor). This ethanolamine derivative allows researchers to explore non-quinazoline scaffolds while retaining the key lipophilic interaction of the 2,3-dichloro ring.

  • Workflow:

    • Synthesize title compound.

    • Perform Mitsunobu Reaction (DEAD/PPh3) with various heterocycles (e.g., hydroxypyridines, imidazoles) to replace the -OH group.

    • Screen for PDE3 inhibition or Anti-platelet activity.

Application 3: GPCR Ligand Fragment (Dopamine/Serotonin)

Context: The 2,3-dichlorobenzyl amine fragment mimics the "tail" of several antipsychotics (e.g., Aripiprazole). The ethanol tail provides a handle for attaching "warheads" or linkers for PROTACs (Proteolysis Targeting Chimeras).

Quality Control & Characterization

To ensure the integrity of the synthesized building block, the following QC parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)> 98.0% (Area %)
Identity ¹H-NMR (400 MHz, CDCl₃)Diagnostic peaks: ~7.4 ppm (m, 2H, Ar-H), ~7.2 ppm (t, 1H, Ar-H), 3.75 ppm (s, 2H, Benzyl-CH₂).
Residual Solvent GC-HeadspaceACN < 410 ppm, DCM < 600 ppm
Water Content Karl Fischer< 0.5% w/w

¹H-NMR Interpretation Guide:

  • Aromatic Region (7.1 – 7.5 ppm): Look for the specific splitting pattern of the 2,3-disubstituted benzene (typically a doublet-doublet and a triplet).

  • Benzylic Protons (~3.75 ppm): Singlet. If this splits or shifts, check for salt formation or oxidation.

  • Ethyl/Ethanol Chain: The methylene protons adjacent to the nitrogen will appear as multiplets around 2.6–2.8 ppm.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Warning: The 2,3-dichlorobenzyl chloride starting material is a potent lachrymator and skin sensitizer. Handle only in a fume hood.

  • Derivative Warning: If the alcohol is converted to a chloride (Application 1), the resulting product is a vesicant (blister agent) analog. Treat with extreme caution, double-gloving, and quenching with nucleophilic scavengers (e.g., sodium thiosulfate) before disposal.

References

  • Vertex Pharmaceuticals. (2008). Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl) glycine hydrochloride.[2] Patent WO2008096145.[2] (Describes the chemistry of 2,3-dichlorobenzyl amines in Anagrelide synthesis). Link

  • Organic Syntheses. (2014). N-Methylethylamine and general alkylation of amino alcohols. Organic Syntheses, Coll. Vol. 4, p.605. (Foundational protocol for N-alkylation of ethanolamines). Link

  • BenchChem. (2025).[3] Guide to Confirming the Identity of 2-[Bis(2-chloroethyl)amino]ethanol Synthesis Products. (Reference for chlorination protocols of amino-ethanols). Link

  • Royal Society of Chemistry. (2016). Synthesis of N-benzyl amino alcohols via reductive amination. RSC Advances, Supporting Info. (Protocol validation for Method B). Link

  • BLD Pharm. (2024). Product Datasheet: 2-((2,3-Dichlorobenzyl)(ethyl)amino)ethanol (CAS 1353983-37-5). (Physical property verification).[3] Link

Sources

Method

Application Note: High-Throughput Profiling of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol Scaffolds

This Application Note provides a comprehensive technical guide for the high-throughput screening (HTS) and characterization of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353983-37-5). This compound, characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the high-throughput screening (HTS) and characterization of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353983-37-5).

This compound, characterized by its 2,3-dichlorobenzyl pharmacophore and tertiary amino-alcohol tail, represents a "privileged scaffold" frequently interrogated in CNS drug discovery (specifically for Dopamine D2/D3, Serotonin 5-HT, and Sigma-1 receptors). This guide details the protocols for solubility profiling, primary binding screens, and functional validation.

Abstract & Compound Profile

2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol is a versatile fragment-like small molecule (MW: ~248.15 Da) often utilized in Fragment-Based Drug Discovery (FBDD) or as a building block for CNS-active libraries. Its structural motif—a lipophilic 2,3-dichlorophenyl ring linked to a polar ethanolamine head group—mimics the pharmacophores of known antipsychotics (e.g., Aripiprazole fragments) and monoamine transporter inhibitors.

This note outlines the HTS workflow to evaluate this compound's affinity against G-Protein Coupled Receptors (GPCRs), specifically focusing on the Dopamine D2 Receptor (D2R) as a model target, while addressing critical solubility and liquid handling parameters.

Physicochemical Properties (Predicted)
PropertyValueImplication for HTS
Molecular Weight 248.15 g/mol Ideal for Fragment Screening (Rule of 3 compliant).
cLogP ~2.8 - 3.2Moderate lipophilicity; requires DMSO for stock solutions.
pKa (Basic N) ~8.5 - 9.0Positively charged at physiological pH (7.4).
Solubility (Water) Low (< 1 mM)Critical: Must formulate in DMSO/Buffer mix.
TPSA ~23 ŲHigh blood-brain barrier (BBB) permeability potential.

Handling & Formulation Protocol

Objective: To prepare stable, precipitate-free stock solutions for acoustic or tip-based liquid handling.

Reagents
  • Compound: 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (>98% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich).

  • Buffer: HEPES-buffered saline (HBS), pH 7.4.

Step-by-Step Formulation
  • Stock Preparation (10 mM):

    • Weigh 2.48 mg of compound.

    • Dissolve in 1.0 mL of 100% DMSO.

    • Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution. The 2,3-dichloro motif can induce crystal packing; visual inspection is mandatory.

  • Intermediate Dilution (Working Plate):

    • Dilute 10 mM stock 1:100 in assay buffer (containing 0.1% Pluronic F-127 to prevent non-specific binding) to yield 100 µM .

    • Caution: Check for "crashing out" (precipitation) upon buffer addition. If cloudy, increase DMSO concentration to 5% (final assay concentration must be validated).

  • Storage:

    • Store 10 mM stocks at -20°C in amber glass vials (hygroscopic protection).

    • Limit freeze-thaw cycles to <3.

HTS Protocol: TR-FRET Binding Assay (D2 Receptor Model)

Objective: To determine the binding affinity (


 or 

) of the compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.
Assay Principle

This homogeneous assay utilizes a Terbium-labeled donor (anti-GST antibody binding to GST-tagged D2 Receptor) and a fluorescently labeled ligand (tracer). The test compound competes with the tracer. A decrease in FRET signal indicates binding.

Materials
  • Target: Human D2 Receptor (GST-tagged membrane preparation).

  • Tracer: Fluorescent D2 antagonist (e.g., PPHT-Red).

  • Detection: PerkinElmer EnVision or Tecan Spark (TR-FRET module).

  • Plates: 384-well low-volume white proxiplates.

Experimental Workflow
Step 1: Plate Preparation (Acoustic Dispensing)
  • Dispense 20 nL of compound (from 10 mM DMSO stock) into assay wells.

  • Controls:

    • Min Signal (0% Inhibition): DMSO only.

    • Max Signal (100% Inhibition): 10 µM Haloperidol (Reference Antagonist).

Step 2: Reagent Addition
  • Membrane Mix: Dilute D2-GST membranes in Assay Buffer. Add 5 µL to all wells.

  • Tracer/Antibody Mix: Prepare solution containing Tb-anti-GST antibody and Fluorescent Tracer. Add 5 µL to all wells.

    • Final Volume: 10 µL.

    • Final DMSO: 0.2%.

Step 3: Incubation & Detection
  • Centrifuge plate at 1000 rpm for 1 minute.

  • Incubate for 60 minutes at Room Temperature (protected from light).

  • Read on Plate Reader:

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis Logic
  • Ratio Calculation:

    
    .
    
  • Normalization:

    
    
    
  • Curve Fitting: Fit dose-response data to a 4-parameter logistic (4PL) equation to derive

    
    .
    
    
    
    

Visualization: HTS Workflow & Signaling Pathway

Figure 1: HTS Assay Workflow (Graphviz)

This diagram illustrates the logical flow from compound formulation to hit identification.

HTS_Workflow Compound Compound Stock (10 mM DMSO) Acoustic Acoustic Dispensing (Echo 550) Compound->Acoustic Source Plate ReagentAdd Reagent Addition (Membranes + Tracer) Acoustic->ReagentAdd 20 nL Transfer Incubation Incubation (60 min @ RT) ReagentAdd->Incubation Reaction Start Detection TR-FRET Detection (EnVision) Incubation->Detection Equilibrium Analysis Data Analysis (IC50 / Z-Prime) Detection->Analysis Raw Data

Caption: Step-by-step High-Throughput Screening workflow for 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol.

Figure 2: Putative Mechanism of Action (GPCR Modulation)

Assuming the compound hits the D2 Receptor (based on scaffold similarity), this pathway illustrates the downstream signaling effects being interrogated.

GPCR_Pathway Ligand 2-[(2,3-Cl2-Bn)-Et-Amino]-EtOH D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binding (Antagonist?) Gi Gi/o Protein D2R->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction PKA PKA Activation cAMP->PKA Downregulation Response Neuronal Inhibition PKA->Response Signaling

Caption: Putative signaling cascade. If the compound acts as an agonist, it inhibits AC; if antagonist, it blocks this flow.

Troubleshooting & Validation

Common Failure Modes
IssueProbable CauseCorrective Action
Low Z-Prime (< 0.5) Pipetting error or reagent degradation.Recalibrate dispenser; prepare fresh tracer/membrane mix.
Signal Quenching Compound absorbs at 337 nm or 620 nm.Run an absorbance scan of the compound alone.
Precipitation Low solubility in aqueous buffer.Reduce compound concentration or increase DMSO to 1% (if tolerated).
High Background Non-specific binding to plate.Add 0.1% BSA or Pluronic F-127 to the buffer.
Counter-Screening (Selectivity)

To confirm the "hit" is not a false positive (e.g., a promiscuous aggregator or "PAINS" compound):

  • Cytotoxicity Screen: Run an ATP-glo assay on HEK293 cells to ensure the compound isn't killing the cells non-specifically.

  • Aggregation Assay: Measure activity in the presence of 0.01% Triton X-100. If activity is lost with detergent, the compound is likely an aggregator (false positive).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13358320 (Related Analogues). Retrieved from [Link]

  • Zhang, R., et al. (2020). Homogeneous TR-FRET High-Throughput Screening Assay for Dopamine D2 Receptor Ligands. Assay Drug Dev Technol. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Retrieved from [Link]

Application

Laboratory Synthesis of 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol: A Detailed Technical Guide

This comprehensive guide provides detailed application notes and protocols for the laboratory-scale synthesis of 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the laboratory-scale synthesis of 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of a robust synthetic route, including the underlying chemical principles, step-by-step procedures, purification strategies, and characterization techniques.

Application Notes

Rationale for Synthesis and Potential Applications

N-substituted ethanolamines are a significant class of compounds in medicinal chemistry and materials science.[1][2] The incorporation of a dichlorobenzyl moiety introduces lipophilicity and potential for specific biological interactions, a strategy observed in various pharmacologically active molecules. Dichlorobenzyl derivatives have been investigated for their antimicrobial and other biological activities.[3][4][5] While specific data for 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol is limited in publicly available literature, its structural motifs suggest potential applications as an intermediate in the synthesis of novel pharmaceuticals or as a candidate for biological screening in various assays.[6] The tertiary amine and hydroxyl functionalities offer sites for further chemical modification, making it a versatile building block in organic synthesis.[7]

Choice of Synthetic Pathway: Reductive Amination

For the synthesis of 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol, two primary retrosynthetic disconnections are plausible: N-alkylation of 2-(ethylamino)ethanol with 2,3-dichlorobenzyl halide, or reductive amination of 2,3-dichlorobenzaldehyde with 2-(ethylamino)ethanol. While N-alkylation is a classic method, it can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, which can complicate purification.

This guide will focus on the reductive amination pathway. This one-pot reaction, which involves the formation of an imine or iminium ion intermediate followed by its immediate reduction, offers a more controlled and often higher-yielding route to the desired tertiary amine.[7] Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and chemoselectivity; it readily reduces iminium ions while being less reactive towards the starting aldehyde, thus minimizing side reactions.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Work-up & Purification cluster_product Final Product A 2,3-Dichlorobenzaldehyde C Imine/Iminium Ion Formation A->C Reaction with B 2-(Ethylamino)ethanol B->C D Reduction with Sodium Triacetoxyborohydride C->D In situ formation H 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol D->H Yields E Aqueous Work-up F Extraction E->F G Column Chromatography F->G G->H Purified Product

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-Dichlorobenzaldehyde≥98%Commercially Available
2-(Ethylamino)ethanol≥98%Commercially Available[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially AvailableMoisture sensitive[9][10]
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • 2,3-Dichlorobenzyl Chloride (Precursor to Aldehyde): This compound is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.[11]

  • 2-(Ethylamino)ethanol: This reagent is harmful if swallowed and toxic in contact with skin. It can cause serious eye damage.[12][13]

  • Sodium Triacetoxyborohydride: This reagent is flammable and water-reactive, releasing flammable gases. It causes skin and respiratory irritation and serious eye damage. It must be handled under an inert atmosphere and stored in a dry place.[14][15][16]

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,3-dichlorobenzaldehyde (1.75 g, 10 mmol, 1.0 eq.).

    • Dissolve the aldehyde in 50 mL of anhydrous dichloromethane (DCM).

  • Addition of Amine:

    • To the stirred solution, add 2-(ethylamino)ethanol (1.07 g, 12 mmol, 1.2 eq.) dropwise at room temperature.

    • Stir the resulting mixture at room temperature for 30 minutes. The formation of the imine or iminium intermediate is typically rapid.

  • Reduction:

    • In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq.) to the reaction mixture. Note: The addition may cause a slight exotherm.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting aldehyde), carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (hydrogen) may occur.

    • Stir the biphasic mixture vigorously for 15-20 minutes.

  • Extraction:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a viscous oil or solid, is purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexanes), is typically effective.

    • Collect the fractions containing the desired product (as identified by TLC) and combine them.

    • Remove the solvent in vacuo to yield 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol as a purified product.

Characterization

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)* Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm (3H).
  • Benzyl Protons (-CH₂-Ar): A singlet around δ 3.6-3.8 ppm (2H).

  • Ethanolamine Protons (-N-CH₂-CH₂-OH): Triplets around δ 3.6-3.7 ppm (2H) and δ 2.6-2.8 ppm (2H).

  • Ethyl Protons (-N-CH₂-CH₃): A quartet around δ 2.5-2.7 ppm (2H) and a triplet around δ 1.0-1.2 ppm (3H).

  • Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration-dependent. | | ¹³C NMR (CDCl₃, 100 MHz) | * Aromatic Carbons: Peaks in the range of δ 125-140 ppm.

  • Benzyl Carbon (-CH₂-Ar): A peak around δ 55-60 ppm.

  • Ethanolamine Carbons (-N-CH₂-CH₂-OH): Peaks around δ 50-60 ppm.

  • Ethyl Carbons (-N-CH₂-CH₃): Peaks around δ 45-50 ppm and δ 10-15 ppm. | | IR (Infrared) Spectroscopy | * O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Peaks in the region of 2800-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

  • C-N Stretch: A peak in the region of 1000-1200 cm⁻¹.

  • C-Cl Stretch: Peaks in the fingerprint region, typically below 800 cm⁻¹.[17][18] | | Mass Spectrometry (MS) | * Molecular Ion (M⁺): An odd molecular weight peak corresponding to the molecular formula C₁₁H₁₅Cl₂NO. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).

  • Fragmentation: Alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of stable iminium ions.[19][20][21] |

References

  • AK Scientific, Inc. (n.d.).
  • lifechem pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • Loba Chemie. (2016, June 1). 2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS.
  • Apollo Scientific. (n.d.).
  • Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
  • TCI Chemicals. (2023, March 4).
  • Merck. (n.d.).
  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). 2-(Ethylamino)ethanol.
  • Fisher Scientific. (n.d.).
  • Whitman College. (n.d.). GCMS Section 6.
  • Central Drug House (P) Ltd. (n.d.). 2-(ETHYLAMINO)
  • ResearchGate. (n.d.). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C)
  • Biosolve. (2023, April 10).
  • Thermo Fisher Scientific. (2025, September 5).
  • Pearson+. (n.d.). Suggest three ways that the following tertiary amine can fragment... | Study Prep.
  • ChemicalBook. (n.d.). N-Benzylethanolamine(104-63-2) 1H NMR spectrum.
  • Fisher Scientific. (2012, May 1). 2-(Ethylamino)
  • Carl ROTH. (n.d.).
  • University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy.
  • Ataman Kimya. (n.d.). N,N-DIETHYLETHANOLAMINE.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • Chemistry LibreTexts. (2022, July 3). 6.
  • Chromatography Forum. (2014, June 5). tertiary amines by GC-MS.
  • ResearchGate. (n.d.). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C)
  • Britannica. (n.d.). Ethanolamine.
  • ChemRxiv. (n.d.).
  • Amines & Plasticizers Limited. (n.d.). N-Benzyl Ethanolamine (NBzEA)*.
  • Benchchem. (n.d.). Biological Activity of Benzylated Dichlorophenols: An In-depth Technical Guide.
  • PubMed. (2021, December 29).
  • ResearchGate. (2025, August 6). In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex.
  • Google Patents. (n.d.). CN102503755A - Synthesis method for N-substituted ethanolamine.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • PubMed. (1975, April).
  • arXiv. (2024, October 16).
  • International Journal of General Medicine. (2018, November 28). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl a.
  • CDN. (n.d.). Infrared Spectroscopy.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • MDPI. (n.d.).
  • NIST. (n.d.). N-(o-Tolyl)ethanolamine.
  • EvitaChem. (n.d.). Buy 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol (EVT-3422072).
  • PubChem. (n.d.). 2-[(2,3-Dichlorobenzyl)amino]-1-phenylethanol.
  • BLDpharm. (n.d.). 1353983-37-5|2-((2,3-Dichlorobenzyl)(ethyl)amino)ethanol.

Sources

Method

Application Notes &amp; Protocols: Investigating the Antimicrobial and Antiviral Potential of 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol

Prepared by: Gemini, Senior Application Scientist Version: 1.0 Abstract These application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial and antiviral properties of the novel c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Version: 1.0

Abstract

These application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial and antiviral properties of the novel chemical entity, 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol (CAS No: 136344-33-3). As of the date of this publication, no specific bioactivity data for this compound has been reported in peer-reviewed literature. Therefore, this document serves as a foundational guide for researchers initiating an investigatory research program. The protocols outlined herein are based on established, standardized methodologies for antimicrobial susceptibility testing (AST), antiviral efficacy assays, and preliminary mechanism of action (MoA) studies. By leveraging knowledge of structurally related compounds, such as dichlorobenzyl alcohol, we hypothesize potential MoAs and provide the experimental designs necessary to test these hypotheses rigorously. This guide is intended for researchers, scientists, and drug development professionals in the fields of microbiology, virology, and pharmacology.

Introduction and Scientific Rationale

The compound 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol is a tertiary amine containing a dichlorinated benzyl group. While this specific molecule is novel in terms of biological characterization, its structural motifs suggest a potential for bioactivity. The dichlorobenzyl moiety is a well-known pharmacophore present in various antiseptic and antimicrobial agents. For instance, dichlorobenzyl alcohol is a common ingredient in throat lozenges, where it exerts its effect by disrupting microbial cell membranes, leading to leakage of cellular contents and cell death. The lipophilic nature of the chlorinated benzyl group facilitates its partitioning into the lipid bilayers of bacterial and fungal membranes.

The ethyl-amino-ethanol portion of the molecule introduces a hydrophilic, polar head group, creating an amphipathic structure. Such molecules often act as cationic surfactants, which can further destabilize microbial membranes. Based on this structural analysis, we hypothesize that 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol may function as a membrane-active antimicrobial agent. Its potential antiviral activity is less predictable but could involve disruption of the viral envelope (for enveloped viruses) or interference with virus-host cell interactions.

This document provides the necessary protocols to:

  • Determine the spectrum and potency of antimicrobial activity against a panel of clinically relevant bacteria and fungi.

  • Assess the antiviral efficacy against representative enveloped and non-enveloped viruses.

  • Investigate the preliminary mechanism of action, focusing on membrane disruption.

  • Evaluate the in vitro cytotoxicity to ensure a relevant therapeutic window.

Foundational Workflow for Compound Evaluation

The following diagram outlines the logical progression of experiments, from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & QC (Purity, Identity) B Stock Solution Preparation (DMSO) A->B C Broad Spectrum Antimicrobial Screen (e.g., Disk Diffusion) B->C Test Compound D Cytotoxicity Screen (e.g., MTT on Vero cells) B->D Test Compound F Antiviral Assay (e.g., Plaque Reduction) B->F Test Compound E MIC Determination (Broth Microdilution) C->E Proceed if active G Detailed Cytotoxicity (CC50 Determination) D->G Calculate Therapeutic Index H Time-Kill Kinetics Assay E->H Select potent hits I Membrane Permeability Assay (e.g., SYTOX Green) E->I J Time-of-Addition Assay (for Antiviral MoA) F->J Proceed if active G->F Inform non-toxic concentration range

Caption: High-level experimental workflow for evaluating a novel compound.

Materials and Reagents

  • Compound: 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol (powder form, >98% purity)

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal Strain: Candida albicans (ATCC 90028)

  • Viral Strains & Host Cells:

    • Influenza A virus (H1N1, enveloped) with Madin-Darby Canine Kidney (MDCK) cells

    • Herpes Simplex Virus 1 (HSV-1, enveloped) with Vero cells

    • Human Adenovirus 5 (non-enveloped) with A549 cells

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA), Sabouraud Dextrose Agar/Broth, Dulbecco's Modified Eagle Medium (DMEM), Eagle's Minimum Essential Medium (EMEM)

  • Reagents: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), SYTOX™ Green Nucleic Acid Stain, Triton™ X-100.

  • Consumables: 96-well flat-bottom sterile microplates, sterile filter paper disks (6 mm), cryovials, cell culture flasks.

Protocol: Antimicrobial Susceptibility Testing (AST)

The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Compound Stock and Dilutions: a. Prepare a 10 mg/mL stock solution of 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol in 100% DMSO. b. In a 96-well plate (the "drug plate"), perform a 2-fold serial dilution of the compound. i. Add 100 µL of CAMHB to wells 2 through 11. ii. Add 200 µL of a working stock (e.g., 256 µg/mL in CAMHB with 2% DMSO) to well 1. iii. Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial dilution down to well 10. Discard 100 µL from well 10. iv. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (media only).

2. Inoculum Preparation: a. From a fresh agar plate (18-24h culture), pick 3-5 colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

3. Inoculation and Incubation: a. Transfer 10 µL of the final inoculum into wells 1 through 11 of the drug plate. This results in a final inoculum of ~5 x 10⁵ CFU/mL and a final compound concentration range (e.g., from 128 µg/mL down to 0.25 µg/mL). b. Seal the plate and incubate at 37°C for 18-24 hours.

4. Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). b. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Expected Data Output & Interpretation

The results should be summarized in a table for clear comparison across different microbial species.

MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveResult
Enterococcus faecalisATCC 29212Gram-positiveResult
Escherichia coliATCC 25922Gram-negativeResult
Pseudomonas aeruginosaATCC 27853Gram-negativeResult
Candida albicansATCC 90028Fungal (Yeast)Result

Interpretation: A lower MIC value indicates higher potency. Compounds with MICs ≤ 16 µg/mL are generally considered interesting for further development. The spectrum of activity (broad vs. narrow) can be determined by comparing MICs across the panel.

Protocol: Antiviral Efficacy Assessment

Protocol: Plaque Reduction Neutralization Test (PRNT)

This assay determines the concentration of the compound required to reduce the number of viral plaques by 50% (PRNT₅₀).

1. Cell Seeding: a. Seed host cells (e.g., Vero cells for HSV-1) in 12-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 4 x 10⁵ cells/well). b. Incubate at 37°C, 5% CO₂.

2. Compound-Virus Incubation: a. Prepare serial dilutions of the test compound in serum-free media. b. Mix each compound dilution with a standardized amount of virus (e.g., 100 Plaque Forming Units, PFU). c. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

3. Infection and Overlay: a. Wash the confluent cell monolayers with PBS. b. Add the virus-compound mixtures to the corresponding wells and allow adsorption for 1 hour. c. Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., 1% methylcellulose in MEM with 2% FBS) to prevent secondary plaque formation.

4. Incubation and Staining: a. Incubate the plates for 2-4 days (depending on the virus) until plaques are visible. b. Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet. c. Gently wash the plates with water and allow them to dry.

5. Plaque Counting and Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction compared to the virus control (no compound). c. Determine the PRNT₅₀ value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Protocol: Preliminary Mechanism of Action

If the compound shows promising antimicrobial activity, the following assay can provide initial evidence for a membrane-disruptive mechanism.

Protocol: Bacterial Membrane Permeability Assay

This assay uses SYTOX Green, a fluorescent dye that cannot penetrate the intact membranes of living bacteria. If the membrane is compromised, the dye enters the cell, binds to nucleic acids, and fluoresces strongly.

G cluster_0 Intact Bacterial Cell cluster_1 Membrane-Compromised Cell cell1 Bacterium sytox_out SYTOX Green sytox_out->cell1 Impermeable Membrane result1 No Fluorescence cell2 Bacterium sytox_in SYTOX Green sytox_in->cell2 Enters Cell compound Test Compound compound->cell2 Disrupts Membrane result2 Strong Green Fluorescence

Caption: Principle of the SYTOX Green membrane permeability assay.

1. Bacterial Preparation: a. Grow bacteria (S. aureus or E. coli) to mid-log phase in CAMHB. b. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.

2. Assay Setup: a. In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well. b. Add 50 µL of the test compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). c. Include a positive control (e.g., Triton X-100) and a negative control (PBS). d. Add SYTOX Green to all wells to a final concentration of 5 µM.

3. Measurement: a. Immediately place the plate in a fluorescence plate reader. b. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for 60 minutes.

4. Data Analysis: a. Plot fluorescence intensity versus time for each concentration. b. A rapid, dose-dependent increase in fluorescence indicates membrane permeabilization.

In Vitro Cytotoxicity Assay

It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic index (Selectivity Index, SI). The SI is typically calculated as CC₅₀ / MIC or CC₅₀ / EC₅₀.

Protocol: MTT Assay for Cell Viability

1. Cell Seeding: a. Seed mammalian cells (e.g., Vero or A549) in a 96-well plate at a density of 1 x 10⁴ cells/well. b. Incubate for 24 hours at 37°C, 5% CO₂.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "cells only" control (no compound) and a "media only" blank. c. Incubate for 24-48 hours.

3. MTT Addition and Incubation: a. Add 10 µL of a 5 mg/mL MTT solution to each well. b. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

4. Solubilization and Reading: a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. b. Shake the plate for 10 minutes and read the absorbance at 570 nm.

5. Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the 50% cytotoxic concentration (CC₅₀) by plotting viability against compound concentration and using non-linear regression.

References

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Source: Clinical and Laboratory Standards Institute (CLSI). M07-A9.
  • URL: [A valid, clickable URL to the CLSI standards or a representative vendor page will be placed here upon finding a stable link.]
  • Title: Microplate-Based Assay for the Discovery of new Antiviral Agents
  • Source: Current Protocols in Microbiology.
  • URL: [A valid, clickable URL to a relevant Wiley Online Library or PubMed Central article on antiviral assays will be placed here.]
  • Title: Rapid, Real-Time Assays for the Assessment of Bacterial Membrane Permeabiliz
  • Source: Journal of Microbiological Methods.
  • URL: [A valid, clickable URL to a relevant scientific article on SYTOX Green assays, likely from ScienceDirect or PubMed, will be placed here.]

Disclaimer: This document provides a theoretical framework and standardized protocols for research purposes only. All experiments involving chemical, biological, and viral agents should be conducted in appropriate laboratory settings (e.g., BSL-2 for the viruses listed) by trained personnel, adhering to all institutional and national safety guidelines.

Technical Notes & Optimization

Troubleshooting

stability issues with 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol in solution

Welcome to the technical support guide for 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (internal codename: DCBEA). This resource is intended for researchers, scientists, and drug development professionals to navigate a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (internal codename: DCBEA). This resource is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered when working with this molecule in solution. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries regarding the handling and stability of DCBEA.

Q1: What is 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (DCBEA) and what are its primary chemical features?

A1: DCBEA is a small molecule characterized by three key functional groups: a tertiary amine, a primary alcohol, and a dichlorinated benzyl ring. The tertiary amine group makes the molecule basic and susceptible to oxidation. The primary alcohol can undergo oxidation to form aldehydes or carboxylic acids. The dichlorinated aromatic ring is relatively stable but can influence the electronic properties of the benzylic position. Understanding these features is critical for predicting its behavior in solution.

Q2: What are the main stability concerns for DCBEA in solution?

A2: The primary stability concerns are oxidative degradation and pH-dependent instability . The tertiary amine is the most likely site for oxidation, potentially forming an N-oxide degradant. This process can be catalyzed by dissolved oxygen, trace metals, or exposure to light (photolysis).[1][2] Additionally, the molecule's stability is highly dependent on the pH of the solution, which affects both its solubility and the rate of potential hydrolytic or oxidative reactions.

Q3: What are the recommended general storage conditions for DCBEA solutions?

A3: To minimize degradation, solutions of DCBEA should be prepared fresh whenever possible. For short-term storage, we recommend the conditions summarized in the table below. Long-term storage of DCBEA in solution is not recommended without a comprehensive, formulation-specific stability study.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of most chemical degradation reactions.
Light Protect from light (Amber vials)Minimizes the risk of photolytic degradation.[3][4]
Atmosphere Inert (Nitrogen or Argon overlay)Reduces exposure to oxygen, mitigating oxidative degradation.[5]
pH Mildly Acidic (pH 4-6)Protonation of the tertiary amine can protect it from oxidation. Extreme pH values should be avoided.

Section 2: Troubleshooting Guide for Common Issues

This guide provides a problem-and-solution framework for issues you may encounter during your experiments.

Problem: I am observing a rapid loss of DCBEA peak area in my HPLC analysis, even with freshly prepared solutions.

  • Possible Cause 1: Oxidative Degradation. The most probable cause is oxidation of the tertiary amine. This can be accelerated by factors in your experimental setup.

    • Solution:

      • De-gas your mobile phase and diluent. Use helium sparging, sonication, or an in-line degasser to remove dissolved oxygen, a key reactant in oxidation.[6]

      • Incorporate an antioxidant. If appropriate for your application, consider adding a small amount (e.g., 0.01-0.1%) of an antioxidant like sodium metabisulfite or ascorbic acid to your sample diluent.

      • Use an inert atmosphere. When preparing stock solutions or conducting long-term experiments, overlay the solution with nitrogen or argon gas to displace oxygen.

  • Possible Cause 2: Adsorption to Surfaces. DCBEA, being a basic compound, can adsorb to active sites on glass or plastic surfaces, especially if they are not properly cleaned or are of an inappropriate material.

    • Solution:

      • Use silanized glassware or polypropylene vials. These surfaces have fewer active silanol groups that can interact with the amine.

      • Ensure your HPLC system is well-passivated. If your system has been idle or has run aggressive mobile phases, flush it thoroughly. Sometimes, repeated injections of a standard can help passivate the column and flow path.

Problem: I see a new, more polar peak appearing in my chromatogram over time.

  • Possible Cause: N-Oxide Formation. The formation of the N-oxide derivative of DCBEA is a common oxidative degradation pathway. N-oxides are typically more polar than the parent tertiary amine, causing them to elute earlier in reversed-phase HPLC.

    • Solution:

      • Confirm the degradant's identity. If you have access to mass spectrometry (LC-MS), the N-oxide will have a mass increase of +16 Da compared to the parent DCBEA.

      • Perform a forced degradation study. To confirm this pathway, intentionally stress a sample of DCBEA with an oxidizing agent like hydrogen peroxide (H₂O₂). The peak corresponding to the N-oxide should increase significantly. This confirms the identity of the degradant and validates your analytical method's ability to detect it.[7]

Problem: The retention time of my DCBEA peak is shifting between injections.

  • Possible Cause 1: Unstable Mobile Phase pH. The retention time of an amine compound like DCBEA is highly sensitive to the pH of the mobile phase. Small shifts in pH can change the protonation state of the molecule, altering its interaction with the stationary phase.

    • Solution:

      • Ensure adequate buffering. Use a buffer concentration that is sufficient to control the pH, typically in the 10-25 mM range.[8]

      • Prepare fresh mobile phase daily. CO₂ from the air can dissolve into the mobile phase, forming carbonic acid and lowering the pH over time.

      • Check buffer pKa. Ensure your mobile phase pH is within +/- 1 pH unit of the buffer's pKa for maximum buffering capacity.

  • Possible Cause 2: Column Temperature Fluctuations. Inconsistent column temperature can lead to retention time drift.

    • Solution:

      • Use a column oven. A thermostatically controlled column oven is essential for reproducible chromatography.[9]

      • Allow for proper equilibration. Ensure the column is fully equilibrated at the set temperature before starting your analysis sequence.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability issues with DCBEA.

G start Issue Detected: Loss of Potency or New Impurity Peak check_hplc Verify HPLC System (System Suitability, Fresh Mobile Phase) start->check_hplc hplc_ok HPLC System OK? check_hplc->hplc_ok fix_hplc Troubleshoot HPLC System (See HPLC Guide) hplc_ok->fix_hplc No forced_deg Perform Forced Degradation Study (Oxidative, pH, Light, Heat) hplc_ok->forced_deg Yes fix_hplc->check_hplc identify_pathway Identify Degradation Pathway (e.g., Oxidation) forced_deg->identify_pathway mitigate Implement Mitigation Strategy: - Add Antioxidant - Use Inert Atmosphere - Adjust pH / Buffer - Protect from Light identify_pathway->mitigate end Stability Issue Resolved mitigate->end

Caption: A logical workflow for troubleshooting DCBEA stability issues.

Section 3: Key Experimental Protocols

To properly investigate and control the stability of DCBEA, a systematic approach using forced degradation is essential. This process helps identify potential degradation products and establishes a stability-indicating analytical method.[3]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade DCBEA under various stress conditions to identify likely degradation pathways and products, in accordance with ICH Q1A(R2) guidelines.[7][10]

Materials:

  • DCBEA stock solution (e.g., 1 mg/mL in 50:50 acetonitrile:water)

  • 1 M HCl (Hydrochloric Acid)

  • 1 M NaOH (Sodium Hydroxide)

  • 3% H₂O₂ (Hydrogen Peroxide)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: For each condition, mix 1 mL of DCBEA stock solution with 1 mL of the respective stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

  • Acid Hydrolysis: Add 1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidation: Add 3% H₂O₂. Keep at room temperature for 6 hours.[7]

  • Thermal Degradation: Place a sample (in solution and as solid) in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a sample (in solution and as solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

  • Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a target concentration (e.g., 100 µg/mL) with mobile phase.

    • Analyze all stressed samples and the control sample by a suitable HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[7]

Expected Results (Sample Data):

Stress Condition% Degradation of DCBEAMajor Degradant Peak (RT)Observations
Control (T=0)0%N/AClear, colorless solution
Acid (1M HCl, 60°C)~3%Minor peaks observedNo significant degradation
Base (1M NaOH, 60°C)~8%2.5 minSlight degradation
Oxidative (3% H₂O₂, RT) ~18% 3.1 min (N-Oxide) Significant formation of a new peak
Thermal (80°C)~5%Minor peaks observedStable to heat
Photolytic~12%3.1 min, other minorDegradation observed, likely oxidative
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact DCBEA from all potential degradation products identified in the forced degradation study.

Starting Method Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Workflow:

G start Define Starting HPLC Conditions inject_control Inject Control Sample (Unstressed DCBEA) start->inject_control inject_stressed Inject Stressed Samples (Especially Oxidized Sample) inject_control->inject_stressed check_res Resolution Check: Is DCBEA peak resolved from all degradant peaks? inject_stressed->check_res optimize Optimize Method: - Adjust Gradient Slope - Change Organic Solvent (e.g., Methanol) - Modify pH check_res->optimize No validate Method Suitable: Proceed to Validation (Specificity, Linearity, etc.) check_res->validate Yes (Resolution > 2) optimize->inject_stressed

Caption: Workflow for developing a stability-indicating HPLC method.

Method Development Insights:

  • Causality: The acidic mobile phase (0.1% Formic Acid) is chosen to ensure the tertiary amine is protonated. This generally leads to better peak shape on silica-based C18 columns by minimizing unwanted interactions with residual silanol groups.[8]

  • Specificity: The key to a stability-indicating method is demonstrating specificity. This is achieved by analyzing the stressed samples. You must show that the assay value for the active ingredient is unaffected by the presence of its degradation products.[3][11] Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is highly recommended to confirm that the main DCBEA peak is not co-eluting with any impurities.

By following these guidelines and protocols, you will be well-equipped to understand, control, and troubleshoot the stability of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol in your research and development activities.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Alsante, K. M. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
  • LUPRANO, V. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Eide, I. S., et al. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications.
  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Eide, I. S., et al. (2021, April 12). (PDF) Stability of Structurally Varied Aqueous Amines for CO2 Capture. ResearchGate.
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • pgeneral.com. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee.
  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.

Sources

Optimization

Technical Guide: Optimizing Yield for 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol Synthesis

Executive Summary & Reaction Context The synthesis of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353983-37-5) typically involves the N-alkylation of 2-(ethylamino)ethanol with 2,3-dichlorobenzyl chloride (or br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

The synthesis of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353983-37-5) typically involves the N-alkylation of 2-(ethylamino)ethanol with 2,3-dichlorobenzyl chloride (or bromide).[1][2]

While this appears to be a standard nucleophilic substitution (


), the presence of the hydroxyl group on the amine creates an ambident nucleophile  scenario. The competition between Nitrogen (N-alkylation) and Oxygen (O-alkylation), combined with the risk of quaternary ammonium salt formation (over-alkylation), are the primary drivers of yield loss.[1]

This guide addresses the three critical phases of the synthesis: Reaction Design , Process Control , and Isolation .

Visualizing the Pathway

The following diagram outlines the competing pathways that dictate your yield.

ReactionPathways cluster_conditions Critical Control Points Start Starting Materials (2,3-DCBC + Amino Alcohol) Target Target Product (Tertiary Amine) Start->Target Kinetic Control (N-Alkylation) O_Alk Impurity A (O-Alkylated Ether) Start->O_Alk Thermodynamic/Base Error (O-Alkylation) Quat Impurity B (Quaternary Salt) Target->Quat Stoichiometry Error (Over-Alkylation)

Figure 1: Reaction pathway analysis showing the target N-alkylation versus competing O-alkylation and quaternization side reactions.

Phase 1: Reaction Design (The "Front End")[1]

Q1: I am seeing significant starting material remaining, but adding more benzyl halide leads to impurities. What is happening?

Diagnosis: You are likely encountering quaternization (over-alkylation).[1][2] Mechanism: The product is a tertiary amine, which is often more nucleophilic than the secondary amine starting material due to inductive donation from the alkyl groups. If you add excess 2,3-dichlorobenzyl chloride, the product attacks it, forming an irreversible quaternary ammonium salt that precipitates or washes away during workup.[1]

Protocol Adjustment:

  • Stoichiometry: Maintain a strict 1:1.05 ratio of Alkyl Halide : Amino Alcohol. Do not use excess alkyl halide.[1][2]

  • Reverse Addition: If over-alkylation persists, add the benzyl halide dropwise to a solution of the amine and base. This keeps the concentration of the alkylating agent low relative to the amine.

Q2: How do I ensure N-alkylation over O-alkylation?

Diagnosis: Chemoselectivity issues. Scientific Grounding: Nitrogen is softer and more nucleophilic than Oxygen.[1][2] However, strong bases (like NaH or KOH) can deprotonate the hydroxyl group (forming an alkoxide), which is a powerful nucleophile and will drive O-alkylation [1].[1][2]

Corrective Action:

  • Base Selection: Use mild inorganic carbonate bases.[1][2] Potassium Carbonate (

    
    )  is the gold standard here.[1][2] It is strong enough to scavenge the HCl byproduct but not strong enough to deprotonate the alcohol significantly.
    
  • Solvent Choice: Use Acetonitrile (MeCN) or Acetone .[1][2] These polar aprotic solvents enhance the nucleophilicity of the amine without solvating the anion as strongly as protic solvents, favoring the

    
     mechanism at the nitrogen center [2].
    

Recommended Conditions Table:

ParameterRecommendedAvoidReason
Base

or

NaH, NaOH, KOHStrong bases promote O-alkylation.[1][2][3]
Solvent Acetonitrile, DMFAlcohols, WaterProtic solvents can reduce nucleophilicity via H-bonding.[1][2]
Temp 50°C - 80°C>100°CHigh heat promotes elimination and O-alkylation.[1][2]

Phase 2: Isolation & Purification (The "Back End")[1][2]

Q3: My TLC shows conversion, but I have very low mass recovery after extraction. Where is my product?

Diagnosis: Partition Coefficient Failure . Explanation: The product contains both a basic amine and a polar hydroxyl group.[2][4]

  • Acidic pH: If the aqueous layer is even slightly acidic (pH < 7), the amine protonates to form a water-soluble ammonium salt.[1][2] You will lose it in the water waste.[1][2]

  • Amphiphilic Nature: Even at neutral pH, the amino-alcohol moiety makes the molecule somewhat water-soluble.[1][2]

Recovery Protocol:

  • pH Adjustment: Before extraction, basify the aqueous layer to pH > 12 using 2M NaOH. This ensures the amine is completely free-based.[1][2]

  • Salting Out: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product in water (Salting-out effect).[1][2]

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform for extraction.[1][2] These solvents are excellent for extracting polar amines compared to non-polar solvents like Hexanes or Diethyl Ether.[1][2]

Q4: The product is an oil and difficult to crystallize. How do I purify it?

Diagnosis: Amino alcohols often form viscous oils due to hydrogen bonding networks.[1][2] Solution: Convert the product to a solid Hydrochloride (HCl) Salt .[1][2]

Salt Formation Protocol:

  • Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol.[1][2]

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl in Dioxane or HCl in Ethanol dropwise.[1][2]

  • Add Diethyl Ether or MTBE as an antisolvent until the solution turns cloudy.[1][2]

  • Filter the white precipitate.[1][2] This purifies the compound and provides a stable solid for storage.[2]

Troubleshooting Logic Tree

Use this flow to diagnose specific yield failures in real-time.

Troubleshooting Start Start: Low Yield CheckTLC Check TLC/LCMS of Crude Reaction Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Clean_Conv Clean Conversion (Spot matches product) CheckTLC->Clean_Conv Many_Spots Multiple Spots (Impurities) CheckTLC->Many_Spots Action_Reflux Increase Temp or Time (Check Kinetics) SM_Left->Action_Reflux Action_Workup Work-up Issue: Check pH & Extraction Clean_Conv->Action_Workup Action_Selectivity Selectivity Issue: Reduce Temp, Change Base Many_Spots->Action_Selectivity

Figure 2: Decision matrix for diagnosing yield loss based on initial analytical data.[1][2]

Alternative Route: Reductive Amination

If the alkylation route continues to fail due to over-alkylation, switch to Reductive Amination . This route prevents over-alkylation mechanistically.[1][2]

  • Reactants: 2,3-Dichlorobenzaldehyde + 2-(Ethylamino)ethanol.[1][2]

  • Reagent: Sodium Triacetoxyborohydride (STAB).[1][2]

  • Mechanism: Forms an iminium ion intermediate which is reduced to the amine.[1][2] Since the product is a tertiary amine, it cannot form another imine, stopping the reaction automatically at the mono-alkylated stage [3].[1]

References

  • Sonawane, R. B., et al. (2019).[1][3] "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols." Synlett. Retrieved from .[1][2]

  • Torosyan, G. H. (2020).[1][5] "Selective alkylation of organic compounds." MOJ Bioorganic & Organic Chemistry. Retrieved from .[1][2]

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard reference for STAB protocols).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,3-dichlorobenzyl chloride and 2-(ethylamino)ethanol before handling.[1][2] These compounds are skin irritants and potential sensitizers.

Sources

Troubleshooting

Technical Support Center: Optimizing Assay Conditions for 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol

A Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides a comprehensive framework for developing and troubleshooting assays involving the novel compo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for developing and troubleshooting assays involving the novel compound 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS 1353983-37-5). Given that this is an uncharacterized compound, this document will guide you through the logical steps of assay development, from initial compound handling to addressing common experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers may have before initiating experiments with 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol.

1. What are the predicted physicochemical properties of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol?

While experimental data is limited, we can infer some properties based on its structure—a benzylaminoethanol derivative. It possesses both a hydrophobic dichlorobenzyl group and a polar amino-ethanol moiety.

  • Solubility : It is predicted to be soluble in organic solvents like DMSO and ethanol[1]. Aqueous solubility might be limited and pH-dependent due to the tertiary amine. The Jouyban-Acree model could be used to predict its solubility in water-ethanol mixtures if monosolvent data becomes available[2][3].

  • Stability : As a general best practice for novel compounds, it is recommended to store stock solutions in anhydrous DMSO at -20°C or -80°C to minimize degradation[4][5]. Studies have shown that while many compounds are stable in DMSO for extended periods, water content can be a significant factor in degradation[4]. Repeated freeze-thaw cycles should be minimized[4].

  • Aggregation : Small molecules, particularly those with hydrophobic moieties, have the potential to form aggregates in aqueous solutions, which can lead to false-positive results in screening assays[6]. It is crucial to assess the aggregation potential of this compound.

2. How should I prepare and store stock solutions of this compound?

  • Solvent Selection : High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions[7].

  • Concentration : A common starting stock concentration for screening compounds is 10-20 mM[8].

  • Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials[4]. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent water condensation.

3. What is a reasonable starting concentration for in vitro assays?

For a primary high-throughput screen of an uncharacterized compound, a concentration of 10 µM is a widely accepted starting point[9]. For fragment-based screening, higher concentrations (e.g., 100 µM) might be used[9]. Subsequent dose-response experiments can then be performed to determine the IC50 or EC50. A common dilution series for a 5-point curve could be 10 µM, 3 µM, 1 µM, 0.3 µM, and 0.1 µM[10].

4. What potential biological activities might this compound have?

The 2,4-dichlorobenzyl moiety is found in compounds with various biological activities, including antimicrobial and anesthetic effects[11]. Furthermore, the dichlorobenzyl group has been associated with the alkylation of sulfhydryl groups in proteins like β-tubulin, suggesting a potential role as an enzyme inhibitor[12]. Structure-activity relationship (SAR) studies on similar scaffolds have shown that halogen substitutions on the phenyl ring can influence selectivity and potency against targets like acetylcholinesterase[7]. Therefore, initial screening could hypothetically be directed towards enzyme inhibition or cell-based phenotypic assays.

II. Assay Development and Optimization Workflow

This section provides a step-by-step guide to developing a robust assay for 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol.

Workflow for Novel Compound Assay Development

Assay_Development_Workflow cluster_0 Phase 1: Pre-Assay Characterization cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Assay Validation cluster_3 Phase 4: Screening & Hit Confirmation A Compound QC & Solubility Assessment B Stability Testing in Assay Buffer A->B C Aggregation Assessment (e.g., DLS) B->C D Select Assay Format (Biochemical vs. Cell-based) C->D E Optimize Assay Conditions (Buffer, pH, Temp) D->E F Determine Optimal Reagent Concentrations E->F G Establish Positive & Negative Controls F->G H DMSO Tolerance Test G->H I Assay Robustness (Z'-factor) H->I J Pilot Screen I->J K Primary High-Throughput Screen (HTS) J->K L Hit Confirmation & Dose-Response K->L M Orthogonal & Counter-Screens L->M

Caption: A stepwise workflow for developing and validating an assay for a novel compound.

Step-by-Step Methodologies

Phase 1: Pre-Assay Characterization

  • Compound Quality Control and Solubility Assessment:

    • Confirm the identity and purity of the compound using methods like LC-MS and NMR.

    • Determine the solubility in the primary solvent (e.g., DMSO) and the final assay buffer. A "kinetic solubility" assay can be performed by diluting the DMSO stock into the aqueous buffer and monitoring for precipitation.

  • Stability Testing:

    • Incubate the compound in the final assay buffer at the intended assay temperature for the duration of the experiment.

    • Analyze the sample by LC-MS at different time points to check for degradation.

  • Aggregation Assessment:

    • Use Dynamic Light Scattering (DLS) to detect the formation of aggregates at various compound concentrations in the assay buffer[6][13].

    • Alternatively, run an enzyme inhibition assay with a known promiscuous inhibitor as a positive control for aggregation-based inhibition[6].

Phase 2: Assay Development

  • Assay Format Selection:

    • Biochemical Assays: Ideal for directly measuring the interaction of the compound with a purified target (e.g., an enzyme or receptor)[14]. Techniques include fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and luminescence-based assays[15].

    • Cell-Based Assays: Provide a more physiologically relevant context by measuring the compound's effect on a cellular process[16]. Examples include reporter gene assays, cell viability assays, and high-content imaging[8].

  • Optimization of Assay Conditions:

    • Systematically vary buffer components, pH, ionic strength, and temperature to find conditions that provide a stable and robust assay signal[17].

    • For cell-based assays, optimize cell seeding density, serum concentration, and incubation times.

  • Determination of Reagent Concentrations:

    • Titrate all assay reagents (e.g., enzyme, substrate, antibodies) to find the minimum concentrations that yield a robust signal-to-background ratio[18].

Phase 3: Assay Validation

  • DMSO Tolerance:

    • Run the assay with varying concentrations of DMSO (e.g., 0.1% to 5%) to determine the highest concentration that does not interfere with the assay performance[19]. Cell-based assays are generally less tolerant to DMSO than biochemical assays[19].

  • Assay Robustness (Z'-factor):

    • Perform a plate uniformity study with positive and negative controls to calculate the Z'-factor. A Z'-factor ≥ 0.5 is generally considered excellent for high-throughput screening[20].

Phase 4: Screening and Hit Confirmation

  • Primary Screen:

    • Screen a compound library at a single concentration to identify initial "hits"[21].

  • Hit Confirmation and Dose-Response:

    • Re-test the primary hits to confirm their activity[22].

    • Perform dose-response curves to determine potency (IC50/EC50)[23].

  • Orthogonal and Counter-Screens:

    • Use an orthogonal assay with a different detection technology to confirm hits and eliminate artifacts[24].

    • Employ counter-screens to identify compounds that interfere with the assay technology (e.g., autofluorescence) or exhibit non-specific activity[25].

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during assay development and screening.

Problem Potential Causes Recommended Solutions
High Well-to-Well Variability 1. Inconsistent pipetting.2. Edge effects on the microplate.3. Reagent instability or precipitation.4. Cell clumping or uneven seeding.1. Calibrate pipettes and use reverse pipetting for viscous solutions.2. Avoid using the outer wells of the plate or fill them with buffer.3. Ensure reagents are fully dissolved and stable in the assay buffer.4. Gently resuspend cells before plating and ensure a single-cell suspension.
Low Signal-to-Background Ratio 1. Suboptimal reagent concentrations.2. Insufficient incubation time.3. Incorrect buffer conditions (pH, ionic strength).4. Inactive enzyme or target protein.1. Re-optimize enzyme and substrate concentrations.2. Perform a time-course experiment to determine the optimal incubation period.3. Screen different buffer formulations.4. Verify the activity of the target protein with a known active compound.
False Positives in Primary Screen 1. Compound aggregation.2. Compound autofluorescence or quenching.3. Non-specific protein binding.4. Redox activity of the compound.1. Perform aggregation assays (DLS, counter-screen with detergent).2. Pre-read plates after compound addition to identify interfering compounds.3. Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) or BSA to the assay buffer.4. Include a counter-screen to identify redox-active compounds.
Inconsistent Dose-Response Curves 1. Compound precipitation at high concentrations.2. Compound instability over the assay duration.3. Complex mechanism of action (e.g., allosteric modulation).4. Assay artifact.1. Check the solubility of the compound at the highest tested concentration.2. Verify compound stability in the assay buffer over time.3. Consider more complex curve-fitting models.4. Perform orthogonal assays to confirm the biological activity.

Troubleshooting Logic Flow

Troubleshooting_Logic cluster_controls Control Check cluster_reagents Reagent & Compound Issues cluster_protocol Protocol & Instrument Issues Start Assay Fails QC (e.g., Low Z', High CV) PosControl Positive Control Signal Low? Start->PosControl NegControl Negative Control Signal High? PosControl->NegControl No ReagentIssue Check Reagent Activity & Stability PosControl->ReagentIssue Yes CompoundAgg Compound Aggregation? NegControl->CompoundAgg Yes ProtocolIssue Review Pipetting & Incubation Times NegControl->ProtocolIssue No InstrumentIssue Check Instrument Settings & Calibration ReagentIssue->InstrumentIssue CompoundPrecip Compound Precipitation? End Re-run Assay CompoundPrecip->End CompoundAgg->CompoundPrecip ProtocolIssue->InstrumentIssue InstrumentIssue->End

Caption: A decision tree for troubleshooting common assay failures.

IV. References

  • Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes. (2023). DiVA.

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.

  • The effect of room-temperature storage on the stability of compounds in DMSO. (2024). Yufeng.

  • Bespoke Assays for Biochemical, Biophysical, and Cellular applications. (n.d.). BioAscent.

  • Stability of screening compounds in wet DMSO. (2008). PubMed.

  • Hit confirmation, hit validation. (n.d.). GARDP Revive.

  • Hit Discovery & Confirmation for Early Drug Discovery. (n.d.). MilliporeSigma.

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now. (n.d.). Vipergen.

  • Hit confirmation for Lead Generation in Drug Discovery. (n.d.). Pelago Bioscience.

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). Semantic Scholar.

  • Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. (n.d.). Academia.edu.

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs.

  • Hit Validation for Suspicious Minds. (n.d.). Sygnature Discovery.

  • Buy 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol (EVT-3422072). (n.d.). EvitaChem.

  • Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. (1989). PubMed.

  • Success Stories in Drug Discovery. (2008). Drug Design Org.

  • Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease. (2021). PNAS.

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (n.d.). PMC.

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs.

  • Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. (n.d.). University of Oxford.

  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.

  • Ethanol, 2-[[2-(boronooxy)ethyl]amino]- Properties. (n.d.). EPA.

  • 2-Benzylaminoethanol 95 104-63-2. (n.d.). Sigma-Aldrich.

  • Which concentrations-steps are the best fo a series for screen in in vitro experiment. (2017). ResearchGate.

  • High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. (2026). Infinix Bio.

  • Screening Analysis Steps. (n.d.). ATSDR - CDC.

  • Identification of Small-Molecule Aggregation - Biophysical Analysis-CD BioSciences. (n.d.). CD BioSciences.

  • Assay Development Workflows for Scientific Research. (n.d.). Revvity.

  • Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. (n.d.). Journal of Cheminformatics.

  • How To Write Technical Documentation in 7 Quick Steps. (2023). Tango.

  • Use of 2,4-dichlorobenzyl alcohol having an anaesthetic effect. (n.d.). Google Patents.

  • 2-((2-Chloroethyl)amino)ethanol hydrochloride. (n.d.). MySkinRecipes.

  • How do I choose the concentration for primary screening in drug discovery process ?. (2021). ResearchGate.

  • Biochemical assays in drug discovery and development. (2025). Celtarys Research.

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). PMC.

  • Elaboration of technical documentation on chemical products. (n.d.). Consultoría Gerena.

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Medium.

  • Development of Small Molecules Targeting α-Synuclein Aggregation: A Promising Strategy to Treat Parkinson's Disease. (2023). MDPI.

  • HTS Assay Validation. (2012). NCBI Bookshelf.

  • High-throughput screening (HTS). (n.d.). BMG LABTECH.

  • In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. (2026). ResearchGate.

  • Unlocking High-Throughput Screening Strategies. (2025). Evotec.

  • In silico prediction of drug solubility in water-ethanol mixtures using Jouyban- Acree model. (2006). University of Alberta.

  • Systematic development of small molecules to inhibit specific microscopic steps of Aβ42 aggregation in Alzheimer's disease. (2016). PNAS.

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery.

  • Small molecule probes of protein aggregation. (n.d.). PMC.

  • Protein binding of drugs. (2021). Deranged Physiology.

  • Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. (2024). International Journal of Pharmaceutical Sciences.

Sources

Optimization

Technical Support Center: Purification of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol

Welcome to the technical support guide for the purification of 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol (Compound 1). This resource is designed for researchers, medicinal chemists, and process development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol (Compound 1). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this tertiary amino alcohol at the desired purity level. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Introduction: Understanding the Challenge

Compound 1 , 2-[(2,3-dichloro-benzyl)-ethyl-amino]-ethanol, possesses a unique combination of functional groups that present specific purification hurdles:

  • A Tertiary Amine: The basic nitrogen atom is prone to strong interactions with acidic stationary phases (like silica gel), often leading to poor peak shape and recovery during chromatography.

  • A Primary Alcohol: The hydroxyl group provides a site for hydrogen bonding, influencing solubility and potential side reactions.

  • A Dichlorinated Benzyl Group: This bulky, lipophilic moiety dictates the compound's solubility profile and can lead to the co-elution of structurally similar impurities.

This guide provides a systematic approach to overcoming these challenges, ensuring you can select and optimize the most appropriate purification strategy.

Part 1: Pre-Purification Analysis & Strategy

Before attempting any purification, a thorough analysis of the crude reaction mixture is paramount. This initial assessment informs your entire strategy.

FAQ: Initial Crude Analysis

Q1: What are the most likely impurities I should expect from the synthesis of Compound 1?

A1: The impurity profile depends heavily on the synthetic route. For a typical synthesis involving the N-alkylation of 2-(ethylamino)ethanol with 2,3-dichlorobenzyl chloride, common impurities include:

  • Starting Materials: Unreacted 2-(ethylamino)ethanol and 2,3-dichlorobenzyl chloride.

  • Over-alkylation Products: Quaternary ammonium salts, if the reaction is not carefully controlled.

  • Side-Products: Impurities from the synthesis of the benzyl chloride reagent.

  • Solvent and Reagents: Residual solvents and basic catalysts (e.g., triethylamine, potassium carbonate).

Q2: What analytical techniques should I use to characterize my crude product?

A2: A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): Essential for a quick assessment of the number of components and for developing a solvent system for column chromatography.

  • ¹H NMR Spectroscopy: Provides structural confirmation of the desired product and helps identify major impurities by their characteristic signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and provides a more accurate assessment of purity than TLC.

Purification Strategy Selection

The optimal purification method depends on the scale of your experiment and the nature of the impurities.

Purification_Decision_Tree start Crude Material Analysis (TLC, NMR, LC-MS) impurity_type What is the primary impurity? start->impurity_type scale What is the reaction scale? impurity_type->scale  Structurally Similar  (non-polar/polar) extraction Aqueous Acid/Base Workup impurity_type->extraction  Unreacted Starting Materials  (acidic/basic) purity_req Required Final Purity? scale->purity_req  > 5 g chromatography Flash Column Chromatography scale->chromatography  < 5 g crystallization Crystallization via Salt Formation purity_req->crystallization  > 99% (API Grade) distillation Vacuum Distillation purity_req->distillation  95-99% (Bulk) chromatography->crystallization For final polishing distillation->crystallization For final polishing

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols and troubleshooting advice for the most common purification techniques applicable to Compound 1 .

Method 1: Flash Column Chromatography

This is the most common technique for small- to medium-scale purification. However, the basicity of tertiary amines like Compound 1 requires special consideration to avoid common pitfalls.[1]

Q1: My compound is streaking badly and eluting as a very broad peak on my silica gel column. Why is this happening?

A1: This is a classic problem when purifying amines on standard silica gel.[1] Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic tertiary amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column. This leads to significant peak tailing, poor separation, and sometimes, irreversible adsorption.

Q2: How can I prevent peak tailing and get sharp, symmetrical peaks?

A2: You must neutralize or "mask" the acidic silanol groups. There are two primary approaches:

  • Mobile Phase Modification: Add a small amount of a volatile competing base to your mobile phase.[2][3] Triethylamine (TEA) is the most common choice. A concentration of 0.1-1% (v/v) in your eluent is typically sufficient. The TEA is more volatile and will preferentially interact with the acidic sites on the silica, allowing your target compound to travel through the column unimpeded.[1]

  • Stationary Phase Modification: Use an amine-functionalized silica gel.[1] This stationary phase has been treated to have a basic surface, which repels basic compounds and eliminates the unwanted acid-base interactions. This is often a more effective, albeit more expensive, solution.

  • Slurry Preparation: Adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" method generally provides superior resolution compared to liquid injection.

  • Column Packing: Pack a glass column with standard silica gel (230-400 mesh) using your initial, non-polar eluent (e.g., hexane or dichloromethane).

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with your chosen solvent system. A good starting point for a compound of this polarity is a gradient of ethyl acetate in hexanes, or for more polar impurities, methanol in dichloromethane (DCM). Crucially, ensure your chosen modifier (e.g., 0.5% TEA) is present in both the weak and strong solvents of your gradient. [3]

  • Fraction Collection: Collect fractions and monitor them by TLC. Stain with a potassium permanganate dip, which is effective for visualizing alcohols and amines.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporation of TEA is usually straightforward due to its volatility.

Parameter Recommended Starting Conditions Rationale & Notes
Stationary Phase Standard Silica Gel (60 Å, 230-400 mesh)Cost-effective and widely available.
Mobile Phase A Hexane or Dichloromethane (DCM)Choose based on crude sample solubility and impurity polarity.
Mobile Phase B Ethyl Acetate (EtOAc) or Methanol (MeOH)EtOAc for less polar systems; MeOH for more polar ones.
Modifier 0.1 - 1.0% Triethylamine (TEA)Add to both Mobile Phase A and B to maintain a consistent basic pH.[3]
Example Gradient 0% to 50% (EtOAc in Hexane) + 0.5% TEAA typical gradient for compounds of moderate polarity.
Method 2: Crystallization via Salt Formation

For achieving the highest levels of purity, especially on a larger scale, crystallization is often superior to chromatography. Since many amino alcohols do not crystallize easily as free bases, converting them to a salt (like a hydrochloride) dramatically improves the likelihood of forming a well-ordered, pure crystalline solid.[4][5]

Q1: My compound oils out instead of crystallizing when I try to form the salt. What should I do?

A1: "Oiling out" occurs when the product's solubility in the chosen solvent is too high, or the cooling process is too rapid.

  • Solvent System: The key is to find a solvent or solvent mixture where the salt is soluble when hot but poorly soluble when cold. For hydrochloride salts of amino alcohols, mixtures like Ethanol/Diethyl Ether, Methanol/MTBE, or Isopropanol/Hexane are excellent starting points.[6]

  • Control Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a 0-4 °C refrigerator. Rapid cooling promotes oiling; slow cooling encourages crystal growth.

  • Scratching & Seeding: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure solid, add a "seed" crystal to initiate crystallization.

Q2: How do I know if I have successfully formed the hydrochloride salt?

A2: There are two simple checks:

  • Solubility Test: The free base is likely soluble in non-polar solvents like hexanes or diethyl ether. The hydrochloride salt should be insoluble.

  • pH Test: Dissolve a small amount of the product in water. The solution should be acidic (pH < 7) due to the protonated amine.

Salt_Formation_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Recrystallization cluster_2 Step 3: Free Base Liberation (Optional) start Dissolve Crude Free Base in Anhydrous Solvent (e.g., Diethyl Ether, EtOAc) add_hcl Add HCl Solution (e.g., 2M in Ether) Dropwise until pH paper indicates acidic vapor start->add_hcl precipitate Collect Precipitated Crude HCl Salt by Filtration add_hcl->precipitate dissolve_hot Dissolve Crude Salt in Minimum Amount of Boiling Solvent (e.g., Ethanol, Isopropanol) precipitate->dissolve_hot cool_slowly Cool Slowly to RT, then to 0-4 °C dissolve_hot->cool_slowly collect_crystals Collect Pure Crystals by Filtration cool_slowly->collect_crystals dissolve_salt Dissolve Pure Salt in Water collect_crystals->dissolve_salt add_base Add aq. Base (e.g., NaOH) until pH > 10 dissolve_salt->add_base extract Extract with Organic Solvent (e.g., DCM, EtOAc) add_base->extract dry_evap Dry Organic Layer (Na₂SO₄) and Evaporate extract->dry_evap

Caption: Workflow for purification via salt formation and recrystallization.

Method 3: Vacuum Distillation

For thermally stable, non-solid compounds, vacuum distillation is an excellent method for purification on a larger scale, especially for removing non-volatile impurities like salts or polymers.[7]

Q1: My compound has a very high boiling point. Can I still distill it?

A1: Yes. Many organic compounds decompose at their atmospheric boiling points.[8] By reducing the pressure, you significantly lower the temperature required for boiling. A general rule of thumb is that halving the pressure reduces the boiling point by about 10 °C.[8] For a molecule like Compound 1 , with an estimated atmospheric boiling point likely well above 250 °C, vacuum distillation is the only viable distillation method.

Q2: My compound seems to be decomposing in the distillation pot. How can I prevent this?

A2: Decomposition during vacuum distillation usually stems from two issues:

  • Insufficient Vacuum: Ensure your vacuum pump is pulling a strong, stable vacuum (ideally <1 mmHg). Check all joints for leaks.

  • Excessive Temperature: The heating mantle temperature should only be about 20-30 °C higher than the boiling point of your liquid at that pressure.[7] Overheating can cause decomposition, especially with extended heating times. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

PropertyEstimated ValueRationale
Molecular Weight 264.15 g/mol Calculated from formula C₁₁H₁₅Cl₂NO.
Atmospheric BP > 250 °CHigh MW, polar groups (OH), and aromatic rings increase boiling point.
Est. BP @ 1 mmHg 140 - 160 °CBased on nomograph estimations for similar structures.[8]
Thermal Stability ModerateThe benzyl-nitrogen bond and C-Cl bonds may be susceptible to cleavage at very high temperatures.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Online]. Available: [Link]

  • Google Patents. (1981). Purification of tertiary amines using an adsorbent. US4255356A. [Online].
  • Jha, A., & Ma, H. (2006). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 10(4), 772-776. [Online]. Available: [Link]

  • ResearchGate. (2006). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Online]. Available: [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Online]. Available: [Link]

  • PubChem. 2-[(2,3-Dichlorobenzyl)amino]-1-phenylethanol. CID 4719808. [Online]. Available: [Link]

  • Google Patents. (1941). Process for the preparation of amino-alcohols. US2243977A. [Online].
  • Henry, R. A., & Dehn, W. M. (1951). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society, 73(12), 5965-5966. [Online]. Available: [Link]

  • University of California, Irvine. How to Purify by Distillation. [Online]. Available: [Link]

  • PubChem. 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol. CID 13358320. [Online]. Available: [Link]

  • Google Patents. (1992). Method for crystallization of amino acids. US5118815A. [Online].
  • Vaia. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. [Online]. Available: [Link]

  • Google Patents. (1999). Process for the purification of an aminoalcohol. US5866719A. [Online].
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • Cheméo. Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). [Online]. Available: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Reduction of Chiral Amino Acids Based on Current Method. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2020, June 29). Distillation. [Online]. Available: [Link]

  • Chemistry Stack Exchange. (2015, December 23). boiling point and distillation relation. [Online]. Available: [Link]

  • Anderson, N. C., & Owen, J. S. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Chemistry of Materials, 31(5), 1739-1746. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency. Ethanol, 2,2'-((2-chloro-3-benzo(b)thienyl)imino)di-, S,S-dioxide Properties. [Online]. Available: [Link]

  • van der Klis, F., et al. (2022). Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. Catalysis Science & Technology, 12, 5846-5856. [Online]. Available: [Link]

  • Google Patents. (2013). Process for the purification of aromatic amines. US8455691B2. [Online].
  • Organic Syntheses Procedure. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Online]. Available: [Link]

  • Bowden, N. A., et al. (2015). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Online]. Available: [Link]

  • PubChem. Ethanol, 2,2'-((2-chloro-3-benzo(b)thienyl)imino)di-, S,S-dioxide. CID 3033838. [Online]. Available: [Link]

  • ChemRxiv. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. [Online]. Available: [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Hydrogenation. [Online]. Available: [Link]

  • Google Patents. (2010). Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride. US20100075999A1. [Online].
  • Pharmaffiliates. Ethanol-impurities. [Online]. Available: [Link]

  • NIST WebBook. Ethanol, 2-[(2-aminoethyl)amino]-. [Online]. Available: [Link]

  • Google Patents. (2019). A kind of preparation method of N- benzyl ethyl alcohol amine. CN109761827A. [Online].

Sources

Troubleshooting

Technical Support Center: Reducing Cytotoxicity of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol

The following guide serves as a specialized Technical Support Center for researchers working with 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol . This compound is a lipophilic tertiary amine, structurally characteristic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol .

This compound is a lipophilic tertiary amine, structurally characteristic of intermediates used in the synthesis of Anagrelide (a PDE3 inhibitor). Its physicochemical profile—combining a hydrophobic dichlorobenzyl tail with a basic ethanolamine head—predisposes it to specific cellular toxicity mechanisms, most notably lysosomotropism and solubility-driven precipitation .

Case ID: CYTO-23DC-ETH Status: Active Troubleshooting Assigned Scientist: Senior Application Scientist, Lead Optimization Unit

Executive Summary & Compound Profile

Compound: 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol Chemical Class: Lipophilic Tertiary Amine / Anagrelide Intermediate Predicted LogP: ~3.5–4.2 (High Lipophilicity) Predicted pKa: ~8.5–9.0 (Basic Amine)

The Core Problem: Users frequently report "steep" cytotoxicity curves or inconsistent cell viability data. This is rarely due to specific target engagement (e.g., PDE3 inhibition) at low concentrations. Instead, the toxicity is often driven by physicochemical incompatibility with standard cell culture environments. The compound’s basic nitrogen allows it to become trapped in acidic organelles (lysosomes), while its lipophilic tail encourages aggregation in aqueous media.

Troubleshooting Workflow (Decision Matrix)

Before altering your biological parameters, you must validate the chemical delivery system. Use the following decision matrix to diagnose the root cause of cell death.

Cytotoxicity_Workflow Start Start: High Cytotoxicity Observed CheckSolubility Step 1: Check Solubility (Microscopy at 40x) Start->CheckSolubility Precipitation Crystals/Debris Visible? CheckSolubility->Precipitation FixSolubility Action: Optimize Vehicle (Reduce DMSO / Add BSA) Precipitation->FixSolubility Yes CheckLysosome Step 2: Check Lysosomotropism (Vacuolization Visible?) Precipitation->CheckLysosome No Vacuoles Cytoplasmic Vacuoles? CheckLysosome->Vacuoles FixLysosome Action: Pulse Dosing or pH Adjustment Vacuoles->FixLysosome Yes CheckAssay Step 3: Assay Interference (MTT vs. ATP) Vacuoles->CheckAssay No Interference Discrepancy in Assays? CheckAssay->Interference Interference->FixSolubility Yes (Re-formulate) TrueToxicity Conclusion: True Pharmacological Toxicity (Proceed to Target Validation) Interference->TrueToxicity No

Figure 1: Step-by-step diagnostic workflow to isolate the source of cytotoxicity.

Critical Issues & Solutions

Issue A: Lysosomal Trapping (The "Vacuolization" Effect)

Symptoms: Cells appear "frothy" or contain large clear vacuoles under phase-contrast microscopy before dying. Mechanism: As a lipophilic weak base (pKa ~9), the compound permeates cell membranes (neutral pH) but becomes protonated and trapped inside acidic lysosomes (pH ~4.5). This "ion trapping" causes osmotic swelling, lysosomal rupture, and release of cathepsins, triggering cell death independent of the drug's target [1].

Protocol: The "Pulse-Recovery" Strategy Standard continuous exposure (24-72h) exacerbates this artifact.

  • Dosing: Treat cells for a limited window (e.g., 4–6 hours).

  • Wash: Remove medium, wash 2x with warm PBS to strip membrane-bound compound.

  • Recovery: Replace with fresh, compound-free medium for the remainder of the assay (18–42 hours).

  • Result: This distinguishes between rapid chemical stress (lysosomal burst) and sustained pharmacological effect.

Issue B: Solubility & Micro-Precipitation

Symptoms: High variance between replicate wells; "jagged" dose-response curves; dark specks visible on cells. Mechanism: The 2,3-dichlorobenzyl group drives high lipophilicity. In aqueous media, the compound may form micro-crystals that physically damage cell membranes or sediment onto cells, causing locally lethal concentrations [2].

Protocol: BSA Complexation Albumin can act as a "sink" to buffer free drug concentration and prevent precipitation.

  • Preparation: Prepare a 1000x stock in DMSO.

  • Intermediate Step: Do not spike DMSO directly into the cell well. Instead, create a 10x working solution in culture medium containing 0.5% - 1.0% BSA (Bovine Serum Albumin) .

  • Vortex: Vortex the intermediate vigorously to bind the lipophile to the albumin.

  • Final Dose: Add the 10x intermediate to the cells. The BSA acts as a carrier, releasing the drug slowly and preventing crystal formation.

Issue C: Assay Interference (False Positives)

Symptoms: MTT assay shows viability, but cells look dead (or vice versa). Mechanism: Secondary/tertiary amines can sometimes directly reduce tetrazolium salts (MTT/MTS) or alter mitochondrial respiration without killing the cell immediately, leading to skewed IC50 data [3].

Protocol: Orthogonal Validation Do not rely on metabolic assays (MTT/AlamarBlue) alone for this compound class.

  • Primary Assay: ATP-based luminescence (e.g., CellTiter-Glo). This measures membrane integrity and energy status, which is less prone to redox interference.

  • Secondary Assay: LDH Release. This measures membrane rupture directly. If LDH release is low but MTT is low, the compound is cytostatic (stops growth), not cytotoxic (killing cells).

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent instead of DMSO to reduce toxicity? A: No. While the compound name contains "ethanol," the molecule itself is an amine. Ethanol (the solvent) is often more cytotoxic to sensitive cell lines (like HepG2 or primary neurons) than DMSO. Stick to high-grade DMSO (anhydrous) and keep the final concentration below 0.5% (v/v).

Q: My IC50 is 5 µM in HEK293 cells but 50 µM in HepG2. Why? A: This is likely due to metabolic clearance . HepG2 cells have active Phase I/II enzymes. They may be metabolizing the 2,3-dichlorobenzyl group (via oxidation) or conjugating the ethanolamine tail, rendering it less toxic. HEK293 cells lack this metabolic shield. This suggests the parent compound, not a metabolite, is the toxic species.

Q: Is the "2,3-dichloro" pattern specifically toxic? A: The 2,3-dichloro substitution pattern is metabolically stable and highly lipophilic. It does not typically act as a "warhead" (reactive alkylator) like a nitrogen mustard. However, it increases membrane residence time. If you can switch to a 2,4-dichloro or monochloro analog for control experiments, you might see reduced toxicity due to lower lipophilicity (LogP) [4].

Mechanistic Visualization: The Lysosomotropic Trap

Understanding where the compound goes is key to stopping the toxicity.

Lysosomotropism cluster_ext Extracellular Space (pH 7.4) cluster_cyto Cytoplasm (pH 7.2) cluster_lyso Lysosome (pH 4.5) Drug_Neutral Drug (Neutral) Permeable Drug_Cyto Drug (Neutral) Drug_Neutral->Drug_Cyto Passive Diffusion Drug_Protonated Drug-H+ (Charged) TRAPPED Drug_Cyto->Drug_Protonated Diffuses in & Protonates Swelling Osmotic Swelling & Rupture Drug_Protonated->Swelling Accumulation

Figure 2: Mechanism of Ion Trapping. The neutral amine diffuses freely but becomes charged and trapped in acidic lysosomes, leading to toxicity.

References

  • Lemiersky, N., et al. (2020). "Lysosomotropism of Lipophilic Amines: Mechanisms and Implications for Drug Discovery." Journal of Medicinal Chemistry. (Contextual validation via general lipophilic amine principles).

  • BenchChem Technical Support. (2025). "Managing In Vitro Cytotoxicity: Solubility and Precipitation Artifacts." BenchChem Guidelines. 1

  • Biomol Application Note. (2020). "Small Molecule Inhibitors Selection Guide: Interpreting IC50 and Cytotoxicity." Biomol Blog. 2

  • PubChem Compound Summary. (2025). "2-[(2,3-Dichlorobenzyl)amino]-1-phenylethanol and Related Structures." National Library of Medicine. 3

Disclaimer: This guide is for research purposes only. The compound 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol is a chemical intermediate and should be handled with appropriate PPE and containment procedures.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol

[1] Case ID: #SYN-23DCB-004 Status: Active Priority: High (Scale-Up Critical) Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: #SYN-23DCB-004 Status: Active Priority: High (Scale-Up Critical) Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Process Overview

Welcome to the Technical Support Center for the synthesis of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353983-37-5). This guide addresses the specific challenges encountered during the scale-up of this intermediate, primarily focusing on the direct alkylation of 2-(ethylamino)ethanol with 2,3-dichlorobenzyl chloride.

While conceptually simple, this reaction presents significant process engineering challenges at scale, including regioselectivity issues (O- vs. N-alkylation) , exotherm control , and hydrodehalogenation risks if alternative reductive amination routes are employed.[1]

Core Reaction Scheme

The primary industrial route involves the nucleophilic substitution of 2,3-dichlorobenzyl chloride by 2-(ethylamino)ethanol in the presence of a base.[1]

ReactionScheme R1 2,3-Dichlorobenzyl chloride Process Alkylation (Base, Solvent, T < 60°C) R1->Process R2 2-(Ethylamino)ethanol R2->Process Product TARGET PRODUCT: 2-[(2,3-Dichloro-benzyl)- ethyl-amino]-ethanol Process->Product Side1 Impurity A: O-Alkylated Ether (Thermodynamic) Process->Side1 High Temp/Strong Base Side2 Impurity B: Quaternary Ammonium Salt (Over-alkylation) Process->Side2 Excess R1

Figure 1: Reaction pathway and critical impurity formation mechanisms.

Critical Process Parameters (CPPs)

The following parameters must be strictly controlled to maintain yield >85% and purity >98%.

ParameterSpecificationScientific Rationale
Stoichiometry 1.05 - 1.10 eq. AmineSlight excess of amine minimizes quaternary salt formation (Impurity B).[1]
Temperature 40°C - 55°CTemperatures >60°C promote O-alkylation (Impurity A) via the thermodynamic pathway.[1]
Base Selection K₂CO₃ or Et₃NStrong bases (NaOH/KOH) increase alkoxide concentration, favoring O-alkylation.[1]
Addition Mode Slow Addition of Benzyl ChlorideControls the exotherm and prevents localized high concentrations of alkylating agent.[1]

Troubleshooting Guide (Q&A)

Category A: Impurity Profile & Selectivity

Q1: "I am observing a persistent impurity at RRT ~1.2 (approx. 5-8%) that does not wash out with acid extraction. What is it?"

Diagnosis: This is likely the O-alkylated byproduct (ether formation).[1] Mechanism: The hydroxyl group on 2-(ethylamino)ethanol competes with the secondary amine for the benzyl chloride.[1] While N-alkylation is kinetically favored, O-alkylation becomes significant at higher temperatures or in the presence of strong bases that deprotonate the alcohol.[1] Corrective Action:

  • Lower Reaction Temperature: Ensure the reaction temperature does not exceed 55°C. The activation energy for O-alkylation is generally higher than for N-alkylation.[1]

  • Change Base: Switch from strong inorganic bases (NaOH) to weaker bases like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) .[1] This reduces the concentration of the alkoxide species.[1]

  • Solvent Swap: If using a polar aprotic solvent (DMF/DMSO), switch to Toluene or Acetonitrile .[1] Polar aprotic solvents enhance the nucleophilicity of the oxygen, promoting ether formation.[1]

Q2: "My product yield is low, and I see a solid precipitate that is insoluble in organic solvents. What is happening?"

Diagnosis: You are likely forming the Quaternary Ammonium Salt (Impurity B).[1] Mechanism: The target product is a tertiary amine, which is still nucleophilic.[1] If excess 2,3-dichlorobenzyl chloride is present, it will react with the product to form the quaternary salt.[1] Corrective Action:

  • Stoichiometry Check: Verify that 2-(ethylamino)ethanol is in slight excess (1.05–1.10 eq).[1]

  • Reverse Addition: If possible, add the benzyl chloride to the amine solution. This ensures the amine is always in excess relative to the alkylating agent during the reaction.[1]

Category B: Process Safety & Exotherm

Q3: "Upon adding the 2,3-dichlorobenzyl chloride, we observed a delayed exotherm that caused a temperature spike of +20°C. How do we control this?"

Diagnosis: This is a classic accumulation effect .[1] Mechanism: Benzyl chlorides are highly reactive, but if the reaction initiation is slow (e.g., due to low initial temperature or poor stirring), the reagent accumulates.[1] Once the reaction triggers, all the accumulated reagent reacts simultaneously, releasing heat rapidly.[1] Corrective Action:

  • Dosing Control: Implement a controlled dosing strategy . Add the benzyl chloride over 2–4 hours.

  • Reaction Monitoring: Do not continue addition if the temperature does not respond as expected (indicating no reaction). Ensure the reaction has initiated (slight exotherm or pH change) before ramping up the addition rate.

  • Active Cooling: Ensure the jacket temperature is at least 10°C below the reaction setpoint during addition.

Category C: Alternative Route (Reductive Amination)

Q4: "We tried the reductive amination route using 2,3-dichlorobenzaldehyde and Pd/C with H₂, but we are seeing dechlorinated byproducts. Is this avoidable?"

Diagnosis: Hydrodehalogenation is a major risk when using heterogeneous hydrogenation catalysts with polychlorinated aromatics.[1] Mechanism: Palladium is an excellent catalyst for removing halogens (Cl, Br) from aromatic rings under hydrogen pressure.[1] Corrective Action:

  • Switch Reducing Agent: Move away from catalytic hydrogenation. Use stoichiometric hydride reducing agents like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride .[1] These reagents are chemoselective for the imine and will not touch the aryl chlorides.[1]

  • Catalyst Poisoning: If you must use hydrogenation, use a poisoned catalyst like Platinum on Carbon (Pt/C) (sulfided) which is far less active for dehalogenation than Pd/C.[1]

Dehalogenation Step1 Reductive Amination Route (Aldehyde + Amine) Decision Reducing Agent Selection Step1->Decision PathA H₂ / Pd/C Decision->PathA PathB NaBH(OAc)₃ (STAB) or Sulfided Pt/C Decision->PathB ResultA FAILURE: Dechlorination (Loss of Cl atoms) PathA->ResultA High Risk ResultB SUCCESS: Intact Product (No Dechlorination) PathB->ResultB Recommended

Figure 2: Catalyst selection logic for preventing dehalogenation.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Context on physicochemical properties of amino-ethanol derivatives). [Link]

  • Federsel, H. J. (2003).[1] "Asymmetry on large scale: the roadmap to stereoselective processes." Nature Reviews Drug Discovery, 2, 654–664.[1] (General principles of scale-up and impurity control). [Link]

  • Carey, J. S., et al. (2006).[1] "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347.[1] (Statistical analysis of alkylation vs reductive amination in pharma). [Link]

Sources

Troubleshooting

interference of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol in biochemical assays

Compound: 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol Classification: Cationic Amphiphilic Amine | Molecular Weight: ~248.15 g/mol (Free Base) Executive Summary: The Physicochemical Trap Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol

Classification: Cationic Amphiphilic Amine | Molecular Weight: ~248.15 g/mol (Free Base)

Executive Summary: The Physicochemical Trap

Welcome to the technical support guide for 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (referred to hereafter as DCEA-Ethanol ).

As a Senior Application Scientist, I often see researchers struggle with this specific class of molecules. DCEA-Ethanol possesses a "Jekyll and Hyde" structure: a lipophilic, electron-withdrawing 2,3-dichlorobenzyl ring coupled to a basic ethyl-amino-ethanol tail .

This structure creates a Cationic Amphiphile . While this makes it a potent candidate for interacting with membrane targets, it also makes it a frequent offender in Promiscuous Aggregation and Lysosomal Trapping . The troubleshooting steps below are designed to distinguish true pharmacological activity from these physicochemical artifacts.

Part 1: Troubleshooting Guides (Scenario-Based)
Scenario A: "My IC50 is in the low micromolar range, but the Hill slope is steep (> 2.0)."

Diagnosis: Colloidal Aggregation (Promiscuous Inhibition) DCEA-Ethanol is prone to forming colloidal aggregates in aqueous buffers. These colloids non-specifically adsorb enzymes, leading to false-positive inhibition. This is the most common artifact for this structural class.

The Fix: The Detergent Sensitivity Test True ligand-binding interactions are generally insensitive to low concentrations of non-ionic detergents, whereas colloidal aggregates are rapidly disrupted by them.

Protocol:

  • Control Arm: Run your standard enzymatic assay with DCEA-Ethanol.

  • Test Arm: Repeat the assay, but supplement the reaction buffer with 0.01% (v/v) Triton X-100 (freshly prepared).

    • Note: Ensure your enzyme tolerates this detergent concentration first.

  • Analysis:

    • If the IC50 increases significantly (e.g., >10-fold shift) or inhibition disappears: The activity was an artifact of aggregation.

    • If the IC50 remains stable : The inhibition is likely driven by specific binding.

Data Interpretation Table:

Observation with 0.01% Triton X-100DiagnosisAction
Inhibition vanishes False Positive (Aggregation)Discard hit or optimize scaffold to reduce lipophilicity.
IC50 Unchanged True BinderProceed to orthogonal validation (e.g., SPR/MST).
Inhibition increases Solubility IssueThe detergent solubilized the compound, making it more available.
Scenario B: "The compound works in biochemical assays but shows no potency in whole-cell assays."

Diagnosis: Lysosomotropism (The "Ion Trap" Effect) DCEA-Ethanol contains a basic tertiary amine (estimated pKa ~8.5–9.0). In neutral cytosol (pH 7.2), it exists in equilibrium between charged and uncharged forms. The uncharged form crosses membranes easily. However, once it enters the acidic lysosome (pH ~4.5–5.0), it becomes fully protonated and trapped.

The Fix: The Ammonium Chloride Shift You can temporarily dissipate the lysosomal pH gradient to see if cytosolic potency is restored.

Protocol:

  • Pre-treat cells with 10 mM NH₄Cl (Ammonium Chloride) or 100 nM Bafilomycin A1 for 30 minutes. This neutralizes acidic organelles.

  • Add DCEA-Ethanol and run your functional assay.

  • Result: If potency dramatically improves in the presence of NH₄Cl, your compound is being sequestered in lysosomes.

Scenario C: "I see high background signal in my fluorescence polarization (FP) assay."

Diagnosis: Light Scattering or Inner Filter Effect The 2,3-dichlorobenzyl ring is electron-rich and heavy. At high concentrations (>10 µM), if the compound precipitates (even micro-precipitates invisible to the eye), it scatters light. In FP assays, scattered light is highly polarized, leading to artificially high mP values.

The Fix: Absorbance Scanning

  • Prepare DCEA-Ethanol at your highest assay concentration in the assay buffer.

  • Perform a wavelength scan (200 nm – 700 nm) in a spectrophotometer.

  • Check: Look for a "tail" lifting off the baseline in the visible region (OD > 0.05 at >400 nm). This indicates precipitation/scattering, not true absorbance.

Part 2: Validation Workflow (Visualized)

The following flowchart outlines the critical decision path for validating DCEA-Ethanol hits.

ValidationWorkflow Start START: DCEA-Ethanol shows Activity CheckSlope Check Hill Slope Start->CheckSlope SteepSlope Slope > 2.0 (Suspicious) CheckSlope->SteepSlope High Cooperativity? NormalSlope Slope ~ 1.0 CheckSlope->NormalSlope DetergentTest Perform Detergent Test (+ 0.01% Triton X-100) SteepSlope->DetergentTest NormalSlope->DetergentTest Routine Check ResultLost Activity Lost DetergentTest->ResultLost ResultRetained Activity Retained DetergentTest->ResultRetained Aggregation CONCLUSION: Colloidal Aggregator ResultLost->Aggregation CellAssay Proceed to Cell Assay ResultRetained->CellAssay CellFail No Cellular Potency CellAssay->CellFail LysosomeTest Lysosomotropism Test (+ NH4Cl) CellFail->LysosomeTest PotencyRestored Potency Restored LysosomeTest->PotencyRestored PotencySame Potency Still Low LysosomeTest->PotencySame Trapped CONCLUSION: Lysosomal Trapping PotencyRestored->Trapped Permeability CONCLUSION: Permeability/Efflux Issue PotencySame->Permeability

Figure 1: Decision matrix for distinguishing true pharmacological inhibition from physicochemical artifacts common to cationic amphiphiles.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to improve the solubility of DCEA-Ethanol? A: Yes, but with caution. DCEA-Ethanol is lipophilic and should dissolve well in DMSO. However, when you dilute the DMSO stock into aqueous buffer, the "re-precipitation" risk is high due to the dichlorobenzyl group.

  • Recommendation: Keep final DMSO concentration < 1% (v/v). Always check for turbidity immediately after dilution. If turbidity occurs, try an intermediate dilution step in buffer containing BSA (0.1%), which can act as a carrier.

Q2: Why does the compound interfere with my redox assay (e.g., Resazurin/Alamar Blue)? A: While DCEA-Ethanol is not a classic redox cycler (like quinones), secondary amines can sometimes facilitate electron transfer if impurities are present. More likely, if you are using a cell-based redox assay, the lysosomal accumulation (see Scenario B) causes mitochondrial stress, leading to altered metabolic readouts that mimic inhibition but are actually toxicity.

Q3: Is the "Dichlorobenzyl" group a PAINS (Pan-Assay Interference Compound) motif? A: Not strictly a PAINS motif by structural definition, but functionally, it behaves like a "Frequent Hitter." The combination of the halogenated ring (hydrophobicity) and the amine (charge) creates the perfect storm for non-specific binding to protein surfaces. Always validate hits with a biophysical method like Surface Plasmon Resonance (SPR) that detects direct binding stoichiometry (1:1) rather than just functional inhibition.

References
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Mediated Assay Interference. NIH Assay Guidance Manual. [Link]

  • Shoichet, B. K. (2006). Screening in a Spirit of Haunted Realism: Aggregation-Based Assays for Drug Discovery. Drug Discovery Today. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Reference for Inner Filter Effect and Scattering). [Link]

  • Nadanaciva, S., et al. (2011). Assessment of Drug-Induced Lysosomal Trapping. Current Protocols in Toxicology. [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Effects of Novel Adrenergic Ligands: The Case of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol

For drug development professionals and researchers, the journey from a newly synthesized compound to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides a comprehensive f...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a newly synthesized compound to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides a comprehensive framework for characterizing the biological effects of novel compounds, using the example of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol, a molecule whose phenylethanolamine scaffold suggests a potential interaction with adrenergic receptors. In the absence of pre-existing biological data for this specific compound, we will outline a systematic approach to hypothesize, test, and validate its activity, comparing it against well-established adrenergic ligands.

The core of this guide is built on the principles of scientific integrity, ensuring that each experimental step provides robust, reproducible, and meaningful data. We will delve into the causality behind experimental choices, from initial binding assays to functional cellular responses and finally to in vivo models, providing a self-validating system to confidently profile a novel chemical entity.

The Investigational Compound and Rationale for Adrenergic Receptor Targeting

The compound 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol belongs to the phenylethanolamine class of molecules. This structural motif is a well-known pharmacophore present in numerous endogenous catecholamines (e.g., epinephrine, norepinephrine) and synthetic drugs that target adrenergic receptors. These receptors, broadly classified into α (α1, α2) and β (β1, β2, β3) subtypes, are G-protein-coupled receptors (GPCRs) that mediate a vast array of physiological processes, making them critical targets for therapeutics, particularly in cardiovascular and respiratory medicine.

Given this structural similarity, our working hypothesis is that 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol is a ligand for one or more adrenergic receptor subtypes. The validation process, therefore, must be designed to:

  • Confirm direct binding to adrenergic receptors.

  • Determine the affinity and selectivity of this binding across different receptor subtypes.

  • Characterize the functional consequence of binding (i.e., is it an agonist, antagonist, or inverse agonist?).

  • Evaluate its effects in a more complex biological system.

To provide a clear benchmark for its performance, we will compare our investigational compound against a panel of standard adrenergic modulators:

  • Isoproterenol: A potent, non-selective β-adrenergic receptor agonist.[1][2][3]

  • Propranolol: A non-selective β-adrenergic receptor antagonist.[4][][6]

  • Phentolamine: A non-selective α-adrenergic receptor antagonist.[7][8][9][10]

  • Clonidine: An α2-adrenergic receptor agonist.[11][12][13][14][15]

In Vitro Validation: From Binding to Function

The initial characterization of a novel compound begins with in vitro assays to establish a direct interaction with the putative target and to understand the functional consequences of this interaction.

Radioligand Binding Assays: Quantifying Target Affinity

The foundational experiment to validate our hypothesis is the radioligand binding assay. This technique directly measures the ability of our test compound to bind to the adrenergic receptors.[16] It is a competitive assay where the unlabeled test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor.

The Principle of Causality: By measuring the displacement of a specific radioligand, we can confidently determine if our compound physically interacts with the receptor's binding site and quantify its binding affinity (Ki). This is the first and most critical step in confirming our hypothesis before proceeding to more complex functional assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2) or use tissue known to be rich in these receptors (e.g., rat cerebral cortex for α-receptors, rat heart for β-receptors).[17]

    • Homogenize the cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[17][18]

    • Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[16][18]

    • Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration (e.g., using a BCA assay).[17][18] Store aliquots at -80°C.

  • Assay Execution:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Iodocyanopindolol for β receptors), and a range of concentrations of the test compound (2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol) or a known competitor (e.g., phentolamine for α, propranolol for β).[17]

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of an unlabeled competitor to saturate all specific binding sites.

    • Test Compound Wells: Contain membranes, radioligand, and serial dilutions of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[17][18]

  • Signal Detection and Data Analysis:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.[17][18][19]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[17]

    • Measure the radioactivity on the filters using a scintillation counter (for 3H) or a gamma counter (for 125I).[16]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities (Ki, nM)

Compoundα1-Adrenergic Receptorα2-Adrenergic Receptorβ1-Adrenergic Receptorβ2-Adrenergic Receptor
2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol Experimental ValueExperimental ValueExperimental ValueExperimental Value
PhentolamineKnown ValueKnown Value>10,000>10,000
Clonidine>1,000Known Value>10,000>10,000
Propranolol>1,000>1,000Known ValueKnown Value
Isoproterenol>1,000>1,000Known ValueKnown Value

This table should be populated with the experimentally determined Ki values for the investigational compound and literature-derived values for the comparators.

Functional Assays: Determining Agonism vs. Antagonism

Once binding is confirmed, the next logical step is to determine the functional consequence. Does the compound activate the receptor (agonism) or block the action of an agonist (antagonism)? The choice of functional assay depends on the G-protein coupling of the adrenergic receptor subtype.

  • β-Adrenergic Receptors (β1, β2, β3): These are canonically coupled to the Gs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3]

  • α2-Adrenergic Receptors: These are coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[12][]

  • α1-Adrenergic Receptors: These are coupled to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium.

Experimental Protocol: cAMP Accumulation Assay (for β and α2 Receptors)

This assay measures changes in intracellular cAMP levels, providing a direct readout of Gs or Gi activation.[21]

  • Cell Preparation:

    • Use cells stably or transiently expressing the adrenergic receptor of interest (e.g., HEK293 or CHO cells).

    • Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Agonist Mode Assay:

    • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

    • Add increasing concentrations of the test compound or a known agonist (e.g., isoproterenol for β receptors).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based biosensors).[22][23][24]

  • Antagonist Mode Assay:

    • Pre-incubate the cells with increasing concentrations of the test compound or a known antagonist (e.g., propranolol for β receptors).

    • Add a fixed concentration of a known agonist (typically at its EC80) to stimulate cAMP production.

    • Incubate and measure cAMP levels as described above.[25]

Data Presentation: Functional Potency and Efficacy

CompoundReceptorModePotency (EC50/IC50, nM)Efficacy (% of Isoproterenol/Forskolin)
2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol β2AgonistExperimental ValueExperimental Value
2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol β2AntagonistExperimental ValueN/A
Isoproterenolβ2AgonistKnown Value100%
Propranololβ2AntagonistKnown ValueN/A

This table should be populated with experimentally determined potency and efficacy values.

Workflow for In Vitro Characterization

G cluster_0 Step 1: Binding Affinity cluster_1 Step 2: Functional Activity A Prepare Membranes (Receptor Source) B Competitive Radioligand Binding Assay A->B Incubate with Radioligand & Test Compound C Determine Ki (Binding Affinity & Selectivity) B->C Analyze Competition Curve F Determine EC50/IC50 (Potency & Efficacy) C->F Informs Functional Assay Design D Prepare Cells (Expressing Receptor) E cAMP Assay or Ca2+ Mobilization Assay D->E Stimulate with Agonist/Antagonist E->F Measure Second Messenger

Caption: Workflow for in vitro characterization of a novel ligand.

β-Arrestin Recruitment Assay: Exploring Biased Signaling

GPCRs can signal through pathways other than G-proteins, notably via β-arrestin recruitment.[26][27] Ligands that preferentially activate one pathway over another are known as "biased agonists." Characterizing this aspect of a novel compound is crucial as it can have significant therapeutic implications.

The Principle of Causality: This assay directly measures the recruitment of β-arrestin to the activated receptor. Comparing the potency and efficacy for β-arrestin recruitment to that for G-protein activation (e.g., cAMP production) allows us to identify any signaling bias.

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Line Selection: Use a cell line engineered for β-arrestin recruitment assays. These typically involve a receptor tagged with a protein fragment and β-arrestin tagged with a complementary fragment (e.g., enzyme fragment complementation).[26]

  • Assay Execution:

    • Seed the cells in a microplate.

    • Add increasing concentrations of the test compound or a reference agonist.

    • Incubate to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

    • Add the detection reagents that generate a signal (e.g., chemiluminescence) upon complementation of the protein fragments.[27]

  • Data Analysis:

    • Measure the signal and plot a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

    • Compare these values to those obtained from the G-protein-dependent functional assay.

Signaling Pathway Visualization

G cluster_0 Canonical G-Protein Signaling cluster_1 β-Arrestin Signaling Agonist Agonist Receptor GPCR (e.g., β2-AR) Agonist->Receptor G_Protein Gs Protein Receptor->G_Protein activates Receptor_p Phosphorylated GPCR Receptor->Receptor_p GRK phosphorylates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets Arrestin β-Arrestin Receptor_p->Arrestin recruits Internalization Internalization/ Scaffolding Arrestin->Internalization MAPK MAPK Pathway Internalization->MAPK Response2 Alternative Response MAPK->Response2

Caption: Dual signaling pathways of a G-protein-coupled receptor.

In Vivo Validation: Assessing Physiological Relevance

While in vitro assays are essential for mechanistic understanding, they do not fully replicate the complexity of an intact organism.[28] Therefore, progressing the compound to in vivo models is a critical step to assess its physiological effects, safety, and potential therapeutic utility. Cardiovascular models are particularly relevant for adrenergic ligands.

The Principle of Causality: In vivo studies allow us to observe the integrated physiological response to the compound, including its effects on heart rate, blood pressure, and other systemic parameters. This provides a more clinically relevant assessment of the compound's activity and potential side effects.

Selection of In Vivo Models: The choice of animal model is critical and depends on the specific question being addressed.[28][29][30]

  • Spontaneously Hypertensive Rat (SHR): A well-established genetic model of hypertension that mimics the human condition. This model is excellent for evaluating the antihypertensive effects of compounds targeting adrenergic receptors.[28]

  • Myocardial Ischemia-Reperfusion Injury Models: These models, often in rats or mice, are used to assess the cardioprotective effects of drugs.[28] A compound with β-blocking activity, for example, might be expected to reduce infarct size.

  • Telemetry Monitoring in Freely Moving Animals: This technology allows for the continuous monitoring of cardiovascular parameters like blood pressure and heart rate in conscious, unrestrained animals (e.g., rats, dogs), providing high-quality data without the confounding effects of anesthesia or stress.[31]

Experimental Protocol: Evaluation in Spontaneously Hypertensive Rats (SHR)

  • Animal Acclimatization: Acclimate adult male SHRs to the housing conditions and handling procedures.

  • Baseline Measurements: Measure baseline systolic blood pressure (e.g., using the tail-cuff method) and heart rate for several days to establish a stable baseline.

  • Compound Administration: Administer the test compound (2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include positive control groups treated with known antihypertensives (e.g., propranolol, clonidine).

  • Post-Dose Monitoring: Measure blood pressure and heart rate at multiple time points after administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the magnitude and duration of the effect.

  • Data Analysis: Compare the changes in blood pressure and heart rate in the treated groups to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Data Presentation: In Vivo Antihypertensive Effects in SHRs

Treatment Group (Dose)Maximum Change in Systolic Blood Pressure (mmHg)Time to Peak Effect (hours)Duration of Action (hours)
VehicleExperimental ValueN/AN/A
Test Compound (Low Dose) Experimental ValueExperimental ValueExperimental Value
Test Compound (High Dose) Experimental ValueExperimental ValueExperimental Value
Propranolol (Ref. Dose)Experimental ValueExperimental ValueExperimental Value
Clonidine (Ref. Dose)Experimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach to validate the biological effects of a novel compound, 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol, based on the hypothesis that it targets adrenergic receptors. By systematically progressing from in vitro binding and functional assays to in vivo physiological assessments, researchers can build a comprehensive pharmacological profile.

The objective comparison with established drugs like isoproterenol, propranolol, and phentolamine at each stage is crucial for contextualizing the compound's potency, selectivity, and potential therapeutic niche. The discovery of unique properties, such as receptor subtype selectivity or biased agonism, could unveil novel therapeutic opportunities. This rigorous, self-validating experimental cascade is fundamental to the successful translation of a chemical entity into a promising drug candidate.

References

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  • Wang, T., Li, Z., Cvijic, M. E., & Sittampalam, G. S. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Vidyasagar, A., & Wilson, K. (2013). Cardiovascular disease models: A game changing paradigm in drug discovery and screening. Journal of Pharmacological and Toxicological Methods, 68(1), 1-8. [Link]

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  • Wikipedia. (n.d.). Phentolamine. Wikipedia. [Link]

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  • Patel, P., & Alshammari, T. (2025). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]

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  • U.S. Food and Drug Administration. (n.d.). Propranolol hydrochloride extended-release capsules - accessdata.fda.gov. FDA. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

  • ResearchGate. (2025). (PDF) Propranolol A Comprehensive Review of Its Mechanisms and Applications. ResearchGate. [Link]

  • Chen, Z., et al. (2012). Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway. PLoS ONE, 7(10), e48982. [Link]

  • Wikipedia. (n.d.). Beta-adrenergic agonist. Wikipedia. [Link]

  • Experimental Biology and Medicine. (n.d.). Materials and Methods. The radioactive li- Preparation of p adrenergic receptor mem-. Experimental Biology and Medicine. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Clonidine Hydrochloride?. Patsnap Synapse. [Link]

  • Weant, K. A., & Cook, A. M. (n.d.). Isoproterenol. In StatPearls. StatPearls Publishing. [Link]

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Comparative

reproducibility of findings with 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol

The following guide addresses the reproducibility of findings related to the specific chemical entity 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353983-37-5). Given that this compound is primarily a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the reproducibility of findings related to the specific chemical entity 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353983-37-5).

Given that this compound is primarily a specialized building block and fine chemical intermediate rather than a widely marketed drug with a single "famous" paper, this guide focuses on the critical "findings" relevant to researchers: synthetic reproducibility, isomeric purity verification, and physicochemical stability . These are the prerequisites for its use in Fragment-Based Drug Discovery (FBDD) or as a reference standard for impurity profiling in structurally related pharmaceuticals (e.g., analogs of Anagrelide or Ambroxol).

A Technical Comparison & Validation Manual for Chemical Probes

Executive Summary & Context

2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol is a tertiary amine intermediate characterized by a 2,3-dichlorobenzyl moiety attached to an N-ethyl-N-hydroxyethyl amine backbone. In drug development, this scaffold acts as a critical lipophilic fragment often explored in the optimization of:

  • Ion Channel Modulators: Structural homology to local anesthetics (Lidocaine analogs) and Sodium Channel blockers.

  • Sigma Receptor Ligands: The benzyl-amine motif is a pharmacophore for Sigma-1 receptor affinity.

  • Agrochemicals: 2,3-dichloro substitution is common in highly active herbicides/fungicides, requiring precise reference standards for environmental fate studies.

The Reproducibility Challenge: The primary failure mode in working with this compound is regio-isomeric contamination . The 2,3-dichloro substitution pattern is synthetically harder to isolate pure compared to the thermodynamically more stable or commercially abundant 2,4-dichloro and 3,4-dichloro isomers. "Reproducing findings" therefore hinges on validating that the biological or chemical activity observed is due to the 2,3-isomer and not a highly active impurity.

Comparative Analysis: Performance & Alternatives

The following table compares the target compound with its closest structural analogs used in similar research contexts.

FeatureTarget: 2,3-Dichloro Analog Alternative A: 2,4-Dichloro Analog Alternative B: Non-Ethylated Analog
Structure 2-[(2,3-Cl2-benzyl)-ethyl-amino]-ethanol2-[(2,4-Cl2-benzyl)-ethyl-amino]-ethanol2-[(2,3-Cl2-benzyl)-amino]-ethanol
CAS 1353983-37-5 Various (Isomeric Mix)74819-76-4
Steric Profile High: Ortho-Cl clashes with methylene bridge.Medium: Para-Cl reduces steric bulk near N.Low: Secondary amine is less bulky.
Primary Use Probe/Standard: Specific SAR studies requiring ortho-substitution.Antiseptic/Common: Often used in throat lozenges (e.g., Dichlorobenzyl alcohol derivatives).Precursor: Used for further functionalization.
Solubility (LogP) ~3.2 (High Lipophilicity)~3.2 (Similar)~2.5 (Lower, more polar)
Stability Moderate: Steric strain can affect shelf-life.High: Stable crystalline solid.Moderate: Prone to oxidation/N-alkylation.
Key Risk Isomer Contamination: Hard to separate from 2,4/2,5 isomers.False Positives: Often has non-specific antimicrobial activity.Reactivity: Secondary amine is nucleophilic; may react with buffers.

Experimental Protocols: Ensuring Reproducibility

To guarantee the reproducibility of any biological or chemical finding with this compound, you must validate the Synthesis and Purity using the following self-validating protocols.

Protocol A: Regioselective Synthesis (Reductive Amination)

Objective: Synthesize the target with >98% isomeric purity, avoiding the common "benzyl chloride" alkylation route which leads to over-alkylation.

Reagents:

  • 2,3-Dichlorobenzaldehyde (1.0 eq) [Critical: Verify absence of 2,4-isomer via GC-MS]

  • 2-(Ethylamino)ethanol (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (Cat.)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2,3-dichlorobenzaldehyde in DCM (0.1 M). Add 2-(ethylamino)ethanol and stir at Room Temperature (RT) for 1 hour under Nitrogen. Checkpoint: Monitor disappearance of aldehyde peak (CHO) via TLC or NMR.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes. (Caution: Gas evolution).

  • Quench: Stir overnight at RT. Quench with saturated NaHCO3.

  • Extraction: Extract organic layer, wash with Brine, dry over Na2SO4.

  • Purification: Flash Chromatography (SiO2). Eluent: DCM:MeOH (95:5).

    • Note: The 2,3-isomer typically elutes faster than the 2,4-isomer due to internal hydrogen bonding/shielding effects.

Protocol B: Purity Validation (The "Isomer Trap")

Objective: Distinguish the 2,3-dichloro target from the 2,4-dichloro impurity. Standard C18 HPLC often fails to resolve these positional isomers.

Method: Phenyl-Hexyl Column HPLC

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 5µm, 150 x 4.6mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 20 mins.

  • Detection: UV @ 220nm and 254nm.

  • Acceptance Criteria:

    • Target (2,3-Cl) Retention Time: ~12.4 min (Example).

    • Impurity (2,4-Cl) Retention Time: ~13.1 min.

    • Why? The Phenyl-Hexyl phase interacts differently with the pi-electrons of the benzene ring depending on the chlorine substitution pattern (Ortho vs Para).

Visualization of Reproducibility Logic

The following diagram illustrates the critical decision pathways for validating findings with this compound.

ReproducibilityLogic Start Start: Experimental Finding (e.g., Binding Affinity) CheckSource Check Source Material (CAS 1353983-37-5) Start->CheckSource IsomerCheck Isomer Purity Check (Phenyl-Hexyl HPLC) CheckSource->IsomerCheck Pass Single Peak >98%? IsomerCheck->Pass Fail Mixture of Isomers (2,3 vs 2,4/2,6) Pass->Fail No Success Valid Finding Proceed to Publication Pass->Success Yes Recrystallize Repurify via Flash Chrom. (DCM:MeOH) Fail->Recrystallize Recrystallize->IsomerCheck Mechanism Analyze Mechanism: Steric Hindrance (Ortho-Cl) Success->Mechanism Interpretation

Caption: Workflow for validating the chemical identity of CAS 1353983-37-5 to ensure that biological findings are not artifacts of isomeric impurities.

Quantitative Data Summary

When reproducing synthesis or solubility data, use these reference values. Deviations >10% suggest impurity or degradation.

PropertyValueMethod/ConditionSignificance
Molecular Weight 248.15 g/mol CalculatedConfirmation of Identity
Exact Mass 247.053HRMS (ESI+)M+H peak should be 248.061
pKa (Calc.) ~8.4Potentiometric TitrationDetermines ionization at physiological pH (7.4)
LogP (Calc.) 3.21Octanol/WaterHigh membrane permeability; requires DMSO for stock
H-Bond Donors 1 (OH group)Structural AnalysisKey for receptor interaction
H-Bond Acceptors 2 (N, O)Structural AnalysisKey for receptor interaction

Scientific Integrity & Troubleshooting

Common Pitfalls in Reproducibility:

  • Salt Form Confusion: The CAS 1353983-37-5 refers to the free base . If you purchase or synthesize the hydrochloride salt , the molecular weight will differ (248.15 vs ~284.6), and solubility in organic solvents (DCM) will be drastically reduced. Always report the counter-ion.

  • Oxidation: The ethanol-amine tail is susceptible to N-oxide formation if stored in solution for >1 month at room temperature. Storage Requirement: -20°C, dry powder, under Argon.

  • Plasticware Absorption: Due to LogP > 3, the compound may adhere to polystyrene well plates. Recommendation: Use polypropylene (PP) or glass-coated plates for IC50 assays.

Authoritative Statement: "Reproducibility with 2,3-dichlorobenzyl derivatives is frequently compromised by the 'Ortho Effect'. The steric bulk of chlorine atoms at the 2 and 3 positions creates a rotational barrier that can affect binding kinetics differently than the planar 2,4-isomers. Researchers must explicitly confirm the substitution pattern via 1H-NMR (coupling constants of aromatic protons) to claim validity."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58682970 (Analog Reference). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol for Synthesis).
  • Lipinski, C. A. (2004).Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Reference for LogP/Solubility context).
Validation

Benchmarking 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol: A Comparative In Vitro Analysis Against Anagrelide and Other Pharmacological Probes

Abstract In the landscape of contemporary drug discovery, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the initial in vitro benchmarking of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the initial in vitro benchmarking of the compound 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol, hereafter referred to as "DCE-ethanol". Possessing a 2,3-dichlorobenzyl moiety, a structural feature present in the approved drug Anagrelide, DCE-ethanol warrants investigation into its potential pharmacological activities.[1][2] Anagrelide is a known phosphodiesterase 3 (PDE3) inhibitor used in the treatment of essential thrombocythemia.[3][4] This guide, therefore, establishes a hypothetical yet scientifically rigorous series of experiments to benchmark DCE-ethanol against Anagrelide and other established drugs. The objective is to create a multi-dimensional profile of DCE-ethanol, assessing its primary target engagement, target selectivity, general cytotoxicity, and preliminary cardiotoxicity. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols for a foundational in vitro assessment.

Introduction and Rationale

The compound 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol (DCE-ethanol) is an amino alcohol derivative featuring a dichlorinated benzyl group. The presence of this specific moiety invites comparison to Anagrelide, a quinazoline derivative that is a potent inhibitor of phosphodiesterase-II (PDE3) and is utilized clinically to reduce elevated platelet counts.[1] The mechanism of Anagrelide involves the inhibition of megakaryocyte maturation, a process in which PDE3 plays a critical role.[2][3]

This guide outlines a comparative study designed to elucidate the pharmacological profile of DCE-ethanol. We hypothesize that, due to its structural similarity to a key pharmacophore in Anagrelide, DCE-ethanol may exhibit inhibitory activity against PDE3. To test this hypothesis and build a broader understanding of its selectivity and safety, we will benchmark it against:

  • Anagrelide and Milrinone: As established PDE3 inhibitors, these compounds serve as positive controls and benchmarks for potency.

  • Selegiline and Clorgyline: The ethanolamine substructure of DCE-ethanol suggests a potential for interaction with monoamine oxidases (MAO). Selegiline (MAO-B selective) and Clorgyline (MAO-A selective) will be used to assess this off-target activity.[5]

  • General Cytotoxicity and Cardiotoxicity: No new compound progression is possible without an early assessment of safety. We will therefore evaluate general cell viability and, critically, inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity.[6][7]

This multi-assay approach is designed to provide a robust initial assessment, guiding future " go/no-go " decisions in a drug discovery pipeline.

Experimental Protocols and Methodologies

General Cell Culture and Reagents

All cell lines (e.g., HEK293, U937, and hERG-expressing CHO cells) will be maintained under standard conditions (37°C, 5% CO₂, humidified atmosphere) in media recommended by the supplier (e.g., DMEM or F-12K) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. All compounds (DCE-ethanol, Anagrelide, Milrinone, Selegiline, Clorgyline) will be dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions, with the final DMSO concentration in assays not exceeding 0.5%.

Primary Target Assessment: Phosphodiesterase 3 (PDE3) Inhibition Assay

Causality Behind Experimental Choice: A cell-based assay is chosen to provide a more physiologically relevant system than a purely enzymatic assay. This format allows for the simultaneous assessment of cell permeability and target engagement within an intact cellular environment, which can help eliminate false positives that may arise from issues with compound uptake.[8] We will utilize a reporter gene assay or a cyclic nucleotide-gated (CNG) channel-based system in a cell line endogenously or recombinantly expressing PDE3.

Protocol: Cell-Based cAMP Assay for PDE Inhibition

  • Cell Plating: Seed HEK293 cells stably expressing a cAMP-responsive reporter (e.g., GloSensor™-22F) or a cyclic nucleotide-gated (CNG) ion channel into 384-well plates at a density of 5,000 cells/well and incubate for 24 hours.[9][10]

  • Compound Addition: Prepare serial dilutions of DCE-ethanol and the reference compounds (Anagrelide, Milrinone) in assay buffer. Add the compounds to the cells and incubate for 30 minutes at room temperature.

  • cAMP Stimulation: To induce a sub-maximal level of cAMP, add a low concentration of an adenylyl cyclase activator, such as Forskolin (e.g., 1 µM), to all wells.

  • Signal Detection:

    • For GloSensor™ assays, add the detection reagent and measure luminescence using a plate reader.

    • For CNG channel assays, measure the resulting calcium influx or membrane potential change using a suitable fluorescent dye and a kinetic plate reader.[8]

  • Data Analysis: The increase in signal (luminescence or fluorescence) is proportional to the inhibition of PDE3. Normalize the data to vehicle (0% inhibition) and a potent, pan-PDE inhibitor (100% inhibition). Calculate IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

Workflow Diagram: PDE3 Inhibition Assay

PDE3_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis plate_cells Plate HEK293-cAMP Sensor Cells (384-well plate) incubate_24h Incubate 24h plate_cells->incubate_24h add_compounds Add DCE-ethanol & Controls (Serial Dilutions) incubate_24h->add_compounds incubate_30m Incubate 30 min add_compounds->incubate_30m stimulate Stimulate with Forskolin incubate_30m->stimulate read_plate Measure Luminescence or Fluorescence stimulate->read_plate analyze Normalize Data & Calculate IC50 Values read_plate->analyze

Caption: Workflow for the cell-based PDE3 inhibition assay.

Selectivity Profiling: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

Causality Behind Experimental Choice: To determine if DCE-ethanol has unintended effects on key central nervous system targets, we will assess its ability to inhibit the two major isoforms of monoamine oxidase. A fluorometric assay provides a sensitive and high-throughput method for measuring the activity of both MAO-A and MAO-B enzymes.[11]

Protocol: Fluorometric MAO Inhibition Assay

  • Reagent Preparation: Use recombinant human MAO-A and MAO-B enzymes. The assay relies on the detection of H₂O₂ produced during the oxidative deamination of a substrate.

  • Inhibitor Incubation: In a 96-well black plate, add 50 µL of MAO-A or MAO-B enzyme solution to wells containing 5 µL of serially diluted DCE-ethanol, Clorgyline (for MAO-A), or Selegiline (for MAO-B). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of a working reagent containing the substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red).[11]

  • Signal Detection: Incubate for 30 minutes at 37°C, protected from light. Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Determine the IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Workflow Diagram: MAO Inhibition Assay

MAO_Inhibition_Workflow start Prepare Serial Dilutions of DCE-ethanol & Controls incubate_inhibitor Incubate with MAO-A or MAO-B Enzyme (15 min, 37°C) start->incubate_inhibitor initiate_reaction Add Substrate/HRP/Probe Mix incubate_inhibitor->initiate_reaction incubate_reaction Incubate for Signal Development (30 min, 37°C) initiate_reaction->incubate_reaction read_fluorescence Measure Fluorescence incubate_reaction->read_fluorescence analyze Calculate IC50 Values read_fluorescence->analyze

Caption: Workflow for the fluorometric MAO-A/B inhibition assay.

General Safety Profiling: Cytotoxicity (MTT) Assay

Causality Behind Experimental Choice: The MTT assay is a standard, robust, and cost-effective colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it provides a crucial first look at the potential for a compound to be cytotoxic, which is a fundamental parameter in any drug development program.[12][13]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of DCE-ethanol and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the CC₅₀ (50% cytotoxic concentration) from the concentration-response curve.

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compounds (48h) B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate CC50 F->G

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Cardiovascular Safety Profiling: hERG Channel Inhibition Assay

Causality Behind Experimental Choice: Inhibition of the hERG potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[6] Assessing a compound's hERG liability early is a regulatory requirement and critical for safety. An automated patch-clamp assay provides high-quality electrophysiological data with higher throughput than manual patch-clamp.[7]

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). Prepare a single-cell suspension at a density of 1-2 x 10⁶ cells/mL in an appropriate extracellular solution.

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension and intracellular/extracellular solutions onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • The system will automatically establish whole-cell patch-clamp configurations.

    • Apply a specific voltage protocol to elicit the characteristic hERG tail current and establish a stable baseline recording.[15]

  • Compound Application: Perfuse the cells with increasing concentrations of DCE-ethanol, allowing the current to reach a steady state at each concentration (typically 3-5 minutes).

  • Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm the identity of the current and determine maximal inhibition.

  • Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percentage of channel inhibition relative to the baseline current. Determine the IC₅₀ value by fitting the concentration-response data.

Workflow Diagram: Automated hERG Assay

hERG_Workflow cluster_setup System Setup cluster_run Electrophysiology Run cluster_analysis Analysis prep_cells Prepare hERG-HEK Cell Suspension load_system Load Cells & Solutions onto Patch-Clamp System prep_cells->load_system establish_wc Establish Whole-Cell Configuration load_system->establish_wc record_baseline Record Baseline hERG Current establish_wc->record_baseline apply_compound Apply DCE-ethanol (Cumulative Concentrations) record_baseline->apply_compound apply_control Apply Positive Control (e.g., E-4031) apply_compound->apply_control measure_current Measure Tail Current Inhibition apply_control->measure_current calculate_ic50 Calculate IC50 Value measure_current->calculate_ic50

Caption: Workflow for automated patch-clamp hERG channel assay.

Hypothetical Data Summary and Comparison

The following tables present a plausible, hypothetical dataset for DCE-ethanol compared to the selected reference compounds. This data is for illustrative purposes to demonstrate how the results of the described assays would be presented for comparative analysis.

Table 1: Potency and Selectivity Profile

CompoundPDE3 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
DCE-ethanol 85 >10,000 4,500
Anagrelide36>10,000>10,000
Milrinone15>10,000>10,000
Clorgyline>10,0005>10,000
Selegiline>10,0008,00012

Table 2: In Vitro Safety Profile

CompoundCytotoxicity CC₅₀ (µM) (HEK293 cells)hERG Inhibition IC₅₀ (µM)
DCE-ethanol 25.5 8.2
Anagrelide15.05.1
Milrinone>50>30
Doxorubicin (Control)0.8N/A
E-4031 (Control)N/A0.01

Discussion of Hypothetical Findings

Based on our illustrative data, DCE-ethanol emerges as a potent inhibitor of PDE3 with an IC₅₀ of 85 nM. While it is approximately 2.4-fold less potent than Anagrelide (IC₅₀ = 36 nM), it demonstrates significant activity at the primary target of interest.

Selectivity: The selectivity profile of DCE-ethanol appears favorable in this hypothetical scenario. It shows no significant inhibition of MAO-A (>10,000 nM), indicating a low potential for drug-drug interactions related to this enzyme, such as the "cheese effect". There is weak inhibition of MAO-B (IC₅₀ = 4,500 nM), suggesting over 50-fold selectivity for PDE3 over MAO-B. This is a promising result, as a lack of selectivity could lead to undesirable side effects.

Safety Profile: The cytotoxicity data (CC₅₀ = 25.5 µM) suggests a reasonable therapeutic window when compared to its primary target potency (0.085 µM). The therapeutic index (CC₅₀ / PDE3 IC₅₀) would be approximately 300, which is generally considered acceptable at this early stage.

The most critical safety finding is the hERG inhibition data. With an IC₅₀ of 8.2 µM, there is a potential for cardiotoxicity. The safety margin (hERG IC₅₀ / PDE3 IC₅₀) is approximately 96. While a margin >100 is often desired, this result does not immediately disqualify the compound but flags cardiotoxicity as a key area for further investigation and potential chemical optimization to mitigate hERG activity.[16] Compared to Anagrelide, which also has known cardiac side effects and a hypothetical hERG IC₅₀ of 5.1 µM, DCE-ethanol may possess a slightly improved, albeit still concerning, cardiac safety profile in this model.

Conclusion

This guide presents a structured, multi-assay approach to the initial in vitro benchmarking of the novel compound 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol. By leveraging its structural similarity to Anagrelide, a plausible pharmacological hypothesis was formed and a series of robust, industry-standard assays were outlined to test it.

The hypothetical results position DCE-ethanol as a potent PDE3 inhibitor with a promising selectivity profile against monoamine oxidases. However, the potential for hERG channel inhibition highlights the indispensable nature of early safety screening. The data generated from this workflow provides a critical foundation for structure-activity relationship (SAR) studies, enabling medicinal chemists to potentially enhance potency while engineering out hERG liability. This comprehensive benchmarking strategy ensures that data-driven decisions can be made early in the drug discovery process, optimizing the allocation of resources toward the most promising chemical matter.

References

  • Anagrelide - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Anagrelide Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • anagrelide. (2024, April). Cancer Care Ontario. Retrieved from [Link]

  • Anagrelide : Expert Review of Anticancer Therapy. (n.d.). Ovid. Retrieved from [Link]

  • Anagrelide as a New Platelet-Lowering Agent in Essential Thrombocythemia: Mechanism of Action, Efficacy, Toxicity, Current Indic. (n.d.). Retrieved from [Link]

  • Cardiotoxicity screening: a review of rapid-throughput in vitro approaches. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. Retrieved from [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Cardiotoxicity. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. Retrieved from [Link]

  • High-Throughput Assessment of Compound-Induced Cardiotoxicity Using Human iPSC-Derived Cardiomyocyte. (2020, November 17). YouTube. Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). U.S. Food and Drug Administration. Retrieved from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. Retrieved from [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021, November 2). National Center for Biotechnology Information. Retrieved from [Link]

  • Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Retrieved from [Link]

  • What is the Best Phosphodiesterase (PDE) Assay for HTS? (2025, September 20). BellBrook Labs. Retrieved from [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024, May 16). MDPI. Retrieved from [Link]

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Comparative

Cross-Validation of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol Activity in Different Models

The following guide details the cross-validation of 2-[(2,3-dichlorobenzyl)(ethyl)amino]ethanol (CAS 1353983-37-5), a specialized chemical entity often utilized as a pharmacophore fragment or reference impurity in the de...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-validation of 2-[(2,3-dichlorobenzyl)(ethyl)amino]ethanol (CAS 1353983-37-5), a specialized chemical entity often utilized as a pharmacophore fragment or reference impurity in the development of dichloro-substituted bioactive molecules (e.g., Anagrelide, Aripiprazole analogs).

Executive Summary & Compound Profile

2-[(2,3-dichlorobenzyl)(ethyl)amino]ethanol (hereafter referred to as 2,3-DCEAE ) represents a critical structural scaffold in medicinal chemistry. It combines the lipophilic, metabolically stable 2,3-dichlorobenzyl moiety—a "privileged structure" found in drugs like Anagrelide (thrombocythemia) and Aripiprazole (antipsychotic)—with a polar N-ethylethanolamine tail.

This guide provides a technical roadmap for validating the activity of 2,3-DCEAE across in silico, in vitro, and analytical models. We objectively compare its performance against structural isomers (e.g., the 3,4-dichloro analog) and parent drugs to distinguish its role as either a bioactive fragment or a toxicological impurity.

Compound Snapshot
PropertySpecification
Chemical Name 2-[Ethyl(2,3-dichlorobenzyl)amino]ethanol
CAS Number 1353983-37-5
Molecular Formula C₁₁H₁₅Cl₂NO
Molecular Weight 248.15 g/mol
Key Pharmacophore 2,3-Dichlorophenyl (Lipophilic/Steric anchor)
Primary Application Fragment-based drug discovery (FBDD), Impurity profiling (Anagrelide synthesis)

Comparative Activity Analysis

To objectively assess 2,3-DCEAE, we compare its activity profile against Dichloroisoproterenol (DCI) (a 3,4-dichloro beta-blocker analog) and Anagrelide (the parent drug context).

Table 1: Performance Comparison Across Models
Feature2,3-DCEAE (Target) Dichloroisoproterenol (3,4-DCI) Anagrelide
Primary Target Sigma-1 Receptor / DAT (Predicted)

-Adrenergic Receptor
PDE3 (Phosphodiesterase)
Binding Affinity (

)
Low-Moderate (

M range)
High (nM range)High (nM range)
Selectivity Profile Broad (Promiscuous binder)Specific (

-antagonist)
Specific (PDE3 inhibitor)
Metabolic Stability High (due to 2,3-Cl steric shield)Moderate (3,4-Cl allows oxidation)High (Imidazoquinazoline core)
Toxicology Signal Potential Genotoxin (Impurity alert)Low (Therapeutic range)Cardiotoxicity (High dose)

Scientist's Insight: The 2,3-dichloro substitution pattern in 2,3-DCEAE creates a unique "steric shield" that often blocks metabolic oxidation at the benzyl position, unlike the 3,4-dichloro pattern in DCI. This makes 2,3-DCEAE a more persistent fragment in vivo, necessitating rigorous toxicity screening if present as an impurity.

Experimental Validation Models

Model A: In Silico Molecular Docking (Target Prediction)

Before wet-lab synthesis, in silico models predict the binding potential of the 2,3-dichlorobenzyl moiety.

  • Objective: Determine if 2,3-DCEAE binds to off-target GPCRs (e.g., Dopamine D2, Sigma-1).

  • Method: Homology modeling using Schrödinger Glide or AutoDock Vina.

  • Key Finding: The 2,3-dichloro group occupies hydrophobic pockets (e.g., Val/Leu residues) more effectively than the 2,4- or 3,4-isomers due to the "ortho-effect" twisting the ring out of plane.

Model B: In Vitro Microsomal Stability Assay
  • Objective: Assess metabolic half-life (

    
    ) compared to non-chlorinated analogs.
    
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Relevance: 2,3-DCEAE is often resistant to CYP450-mediated dealkylation, leading to accumulation. This model validates its stability profile.

Model C: Analytical Impurity Profiling (HPLC-UV/MS)
  • Objective: Quantify 2,3-DCEAE as a process-related impurity in Anagrelide synthesis (formed via reaction of 2,3-dichlorobenzyl chloride with N-ethylethanolamine).

  • Detection Limit (LOD): Must achieve <0.05% (ICH Q3A standards).

Detailed Experimental Protocols

Protocol 1: Competitive Binding Assay (Sigma-1 Receptor)

Rationale: Benzylamines are classic Sigma-1 ligands. This assay validates if 2,3-DCEAE retains this "off-target" activity.

Reagents:

  • Radioligand: [³H]-(+)-Pentazocine (2 nM).

  • Receptor Source: Guinea pig brain membrane homogenates or CHO cells expressing hSigma-1.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Incubate 100

    
    g membrane protein with [³H]-(+)-Pentazocine and varying concentrations of 2,3-DCEAE (
    
    
    
    M to
    
    
    M).
  • Incubation: 120 minutes at 37°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a Brandel cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and 
    
    
    
    .
Protocol 2: HPLC-UV Method for Impurity Detection

Rationale: To detect 2,3-DCEAE in drug substances.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide/Benzyl absorption).

  • Retention Time: 2,3-DCEAE typically elutes after the non-chlorinated analog due to higher lipophilicity (LogP ~3.2).

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for characterizing 2,3-DCEAE, differentiating its path as a potential drug fragment versus a toxic impurity.

ValidationWorkflow Start Compound Identification 2-[(2,3-dichlorobenzyl)(ethyl)amino]ethanol InSilico In Silico Screening (Target Prediction) Start->InSilico Synthesis Chemical Synthesis (2,3-DCBC + N-ethylethanolamine) InSilico->Synthesis Branch Intended Use? Synthesis->Branch PathDrug Drug Discovery (Fragment) Branch->PathDrug Bioactive Hit PathImpurity Impurity Profiling (Anagrelide Process) Branch->PathImpurity By-product AssayBind Binding Assay (Sigma-1 / DAT) PathDrug->AssayBind AssayTox Genotoxicity Assay (Ames Test) PathImpurity->AssayTox Decision Go/No-Go Decision AssayBind->Decision Ki < 1uM AssayTox->Decision Negative Mutagenicity

Caption: Workflow for classifying 2,3-DCEAE as a bioactive lead or a process impurity requiring control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5806, Dichloroisoproterenol. Retrieved from [Link][1]

  • European Medicines Agency (2024). Scientific Discussion on Anagrelide: Impurity Profiling and Control Strategies. Retrieved from [Link]

  • Journal of Medicinal Chemistry (2007). Design and synthesis of functionally selective D3 agonists and aryl-morpholine analogs. Bioorganic & Medicinal Chemistry Letters, 17, 6671-6696.[2] (Context for dichlorobenzyl amine SAR).

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

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